EVT801
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1412453-70-3 |
|---|---|
Fórmula molecular |
C19H21N5O3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C19H21N5O3/c1-4-24-16(20)14(17-21-9-10-22-17)15(25)13-6-5-12(23-18(13)24)7-8-19(2,26)11-27-3/h5-6,9-10,26H,4,11,20H2,1-3H3,(H,21,22)/t19-/m1/s1 |
Clave InChI |
FQPLKTQWEHDNAB-LJQANCHMSA-N |
SMILES isomérico |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C3=NC=CN3)N |
SMILES canónico |
CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C3=NC=CN3)N |
Origen del producto |
United States |
Foundational & Exploratory
EVT801: A Technical Whitepaper on a Selective VEGFR-3 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
EVT801 is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] This document provides a comprehensive technical overview of this compound, detailing its therapeutic target, mechanism of action, preclinical and clinical data, and key experimental methodologies. This compound represents a promising next-generation anti-angiogenic agent with a unique profile that includes potent anti-tumor activity, modulation of the tumor microenvironment, and a favorable safety profile, making it a strong candidate for monotherapy and combination with immunotherapy in various solid tumors.[3][4][5][6]
Introduction: The Rationale for Targeting VEGFR-3
The tumor microenvironment plays a critical role in cancer progression, with angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) being essential for tumor growth and metastasis.[3][6] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are key regulators of these processes.[6] While existing therapies targeting the VEGF pathway have shown clinical benefit, they are often associated with broad kinase inhibition, leading to off-target toxicities and resistance mechanisms.[3]
VEGFR-3, and its primary ligands VEGF-C and VEGF-D, are the principal drivers of lymphangiogenesis.[6] Notably, VEGFR-3 is also expressed on tumor-associated blood vessels, contributing to tumor angiogenesis.[3] The selective inhibition of VEGFR-3 offers a more targeted approach to disrupt tumor vascularity and metastatic spread while potentially mitigating the side effects associated with less selective VEGFR inhibitors.[4] this compound was developed as a highly selective inhibitor of VEGFR-3 to address this therapeutic window.[3]
The Therapeutic Target: VEGFR-3
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a receptor tyrosine kinase.[1] Its activation upon binding of its ligands, VEGF-C and VEGF-D, triggers a downstream signaling cascade that promotes the proliferation, migration, and survival of lymphatic endothelial cells, leading to the formation of new lymphatic vessels.[1] In the context of cancer, tumor cells can secrete VEGF-C and VEGF-D, stimulating lymphangiogenesis and providing a route for metastatic dissemination to lymph nodes and distant organs. Furthermore, VEGFR-3 is upregulated on the vasculature of various solid tumors, where it contributes to tumor angiogenesis.[3]
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of VEGFR-3 tyrosine kinase activity.[1][3] Its proposed mechanism of action encompasses a multi-faceted anti-cancer effect:
-
Inhibition of Angiogenesis and Lymphangiogenesis : By blocking VEGFR-3 signaling, this compound directly inhibits the formation of new blood and lymphatic vessels within the tumor, thereby restricting nutrient and oxygen supply and limiting metastatic spread.[3][4]
-
Tumor Vasculature Normalization : Unlike some anti-angiogenic agents that can induce hypoxia, this compound promotes the normalization of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This can lead to reduced tumor hypoxia, a factor often associated with treatment resistance and metastasis.[3]
-
Modulation of the Tumor Microenvironment : this compound has been shown to decrease the levels of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines within the tumor microenvironment.[4][7]
-
Enhancement of Anti-Tumor Immunity : By reducing immunosuppression and promoting T-cell infiltration into the tumor, this compound can enhance the efficacy of immunotherapy, such as immune checkpoint inhibitors.[3][4] Preclinical studies have demonstrated synergistic anti-tumor effects when this compound is combined with anti-PD-1 or anti-CTLA-4 antibodies.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) |
| VEGFR-3 | HEK293 cell autophosphorylation | 11 |
| VEGFR-2 | HEK293 cell autophosphorylation | 260 |
| VEGFR-1 | HEK293 cell autophosphorylation | 2130 |
Data sourced from MedchemExpress and preclinical publications.[7]
Table 2: Anti-proliferative Activity of this compound in Human Lymphatic Microvascular Endothelial Cells (hLMVECs)
| Stimulant | IC50 (nM) |
| VEGF-C | 15 |
| VEGF-D | 8 |
| VEGF-A | 155 |
Data sourced from MedchemExpress.[7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay
-
Objective : To determine the inhibitory activity of this compound on VEGFR-1, -2, and -3 phosphorylation.
-
Cell Line : Human Embryonic Kidney (HEK293) cells engineered to overexpress human VEGFR-1, VEGFR-2, or VEGFR-3.
-
Methodology :
-
Cells are seeded in 96-well plates and cultured to confluence.
-
Cells are serum-starved for 24 hours prior to the experiment.
-
Cells are pre-incubated with varying concentrations of this compound for 1 hour.
-
Ligand stimulation (VEGF-A for VEGFR-1/2, VEGF-C for VEGFR-3) is performed for 10 minutes at 37°C.
-
Cells are lysed, and the level of phosphorylated receptor is quantified using a sandwich ELISA method.
-
IC50 values are calculated from the dose-response curves.
-
Endothelial Cell Proliferation Assay
-
Objective : To assess the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVECs).
-
Cell Line : Primary hLMVECs.
-
Methodology :
-
hLMVECs are seeded in 96-well plates in endothelial cell growth medium.
-
After 24 hours, the medium is replaced with a basal medium containing a low percentage of serum.
-
Cells are treated with varying concentrations of this compound in the presence of stimulating ligands (VEGF-A, VEGF-C, or VEGF-D).
-
After 72 hours of incubation, cell proliferation is assessed using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Models
-
Objective : To evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Models : Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of human tumor cell lines (e.g., NCI-H1703 lung cancer cells expressing VEGFR-3).
-
Methodology :
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally, typically once or twice daily, at specified dose levels (e.g., 30 mg/kg).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and immune cell infiltration).
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
-
The following diagram illustrates a typical workflow for an in vivo xenograft study.
References
- 1. The Role of the VEGF-C/VEGFR3 Signaling Pathway in the Metastases and Progression of Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sinobiological.com [sinobiological.com]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
EVT801: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of EVT801, a novel and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's chemical characteristics, mechanism of action, and the experimental methodologies used in its preclinical assessment.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor designed for oral bioavailability. Its chemical structure is depicted below:
Figure 1: Chemical Structure of this compound
Source: Adapted from Cancer Research Communications, 2022.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁N₅O₃ | |
| Molecular Weight | 367.40 g/mol | |
| CAS Number | 1412453-70-3 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a critical role in lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels). The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling pathways. This leads to a reduction in tumor-associated lymphangiogenesis and angiogenesis, effectively cutting off the nutrient and oxygen supply to the tumor and inhibiting its growth and metastasis. Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing immunosuppressive cells and cytokines, suggesting a potential synergistic effect with immunotherapy.
The signaling pathway inhibited by this compound is illustrated in the following diagram:
A Comprehensive Technical Guide to the Discovery and Development of EVT801
EVT801 is a novel, orally available, and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Its development represents a targeted approach to cancer therapy by modulating tumor angiogenesis and the tumor microenvironment to enhance anti-tumor immunity. This document provides a detailed history of its discovery, preclinical development, and clinical evaluation, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was developed by Evotec SE as a next-generation selective VEGFR-3 inhibitor. The development originated from a predecessor compound, SAR131675, which, despite its promising efficacy and selectivity, was terminated during preclinical development due to adverse metabolic effects[1]. This led to substantial medicinal chemistry efforts to identify a compound with a similar efficacy and selectivity profile but without the undesirable metabolic liabilities, ultimately yielding this compound[1].
The rationale behind developing a selective VEGFR-3 inhibitor is to overcome the limitations of existing anti-angiogenic therapies. Many approved drugs are multi-kinase inhibitors that target the entire VEGFR family, leading to significant side effects such as hypertension and hand-foot syndrome[2][3]. By selectively targeting VEGFR-3, this compound aims to offer a more favorable safety profile while effectively inhibiting tumor lymphangiogenesis and angiogenesis, which are crucial for tumor growth and metastasis[1][2].
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the inhibition of VEGFR-3[1][2].
-
Inhibition of Angiogenesis and Lymphangiogenesis: this compound selectively inhibits VEGFR-3, which plays a critical role in the formation of new lymphatic vessels (lymphangiogenesis) and blood vessels (angiogenesis) induced by its ligands, VEGF-C and VEGF-D[1][4]. This leads to the stabilization of tumor vasculature and a reduction in metastasis[1][2].
-
Modulation of the Tumor Microenvironment: By inhibiting VEGFR-3, this compound decreases tumor hypoxia, a common feature of solid tumors that contributes to immunosuppression[1][5]. It also leads to a reduction in immunosuppressive cytokines (CCL4, CCL5) and myeloid-derived suppressor cells (MDSCs)[1][4].
-
Enhancement of Anti-Tumor Immunity: The reduction in hypoxia and immunosuppressive cells promotes the infiltration of CD8+ T-cells into the tumor, thereby enhancing the anti-tumor immune response[6]. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICT)[1][7].
Caption: Mechanism of action of this compound.
Preclinical Development
This compound has undergone extensive preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.
-
Kinase Specificity: this compound is a potent and selective inhibitor of VEGFR-3 with low nanomolar inhibitory activity[2][7].
-
Cellular Assays: In HEK293 cells, this compound demonstrated dose-dependent inhibition of VEGFR-1, VEGFR-2, and VEGFR-3 autophosphorylation[4]. It also inhibited VEGF-C-induced proliferation of human lymphatic microvascular endothelial cells (hLMVEC)[1][4].
| Parameter | VEGFR-3 | VEGFR-1 | VEGFR-2 |
| IC50 (Kinase Assay) | 11 nM[4] | - | - |
| IC50 (Cellular Autophosphorylation) | 39 nM[4] | 2130 nM[4] | 260 nM[4] |
Table 1: In Vitro Potency of this compound.
| Growth Factor | IC50 (hLMVEC Proliferation) |
| VEGF-C | 15 nM[4] |
| VEGF-D | 8 nM[4] |
| VEGF-A | 155 nM[4] |
Table 2: Inhibition of Endothelial Cell Proliferation by this compound.
This compound has demonstrated significant anti-tumor efficacy in various mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors[1][5][7].
-
Monotherapy: this compound showed potent anti-tumor effects in tumors with VEGFR-3-positive microenvironments[1]. It was found to be more active than pazopanib and sorafenib in the tumor models investigated[7].
-
Combination Therapy: In orthotopic 4T1 mammary carcinoma and other models, the combination of this compound with a PD-1 monoclonal antibody resulted in significantly superior anti-tumor activity compared to either agent alone[6][8]. This was associated with a decrease in lung metastases and an increase in CD8+ T-cell infiltration into the tumor[6].
-
Cellular Autophosphorylation Assay: HEK293T cells expressing VEGFR-1, VEGFR-2, or VEGFR-3 were treated with varying concentrations of this compound, and receptor autophosphorylation was measured to determine IC50 values[1].
-
Endothelial Cell Proliferation Assay: Human lymphatic microvascular endothelial cells (hLMVECs) were stimulated with VEGF-A, VEGF-C, or VEGF-D in the presence of different concentrations of this compound. Cell proliferation was assessed to determine the inhibitory effects[1][4].
-
In Vivo Tumor Models: Various syngeneic and patient-derived xenograft (PDx) tumor mouse models were used, including 4T1 mammary carcinoma, CT26 colon carcinoma, and RIP1-Tag2 pancreatic neuroendocrine tumor models[4][6][8]. This compound was administered orally, and tumor growth was monitored.
-
Immunohistochemistry (IHC): Tumor tissues from in vivo studies were analyzed by IHC to assess changes in immune cell populations, such as CD8+ T-cells, and markers of hypoxia[6].
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Evotec enters partnership with Kazia Therapeutics for clinical development of this compound - Evotec [evotec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
EVT801: A Technical Guide to Preclinical Research in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for EVT801, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for professionals in the fields of oncology research and drug development, offering a comprehensive summary of the compound's mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action
This compound is an orally active small molecule that selectively targets and inhibits VEGFR-3.[1] The proposed mechanism of action for its anti-cancer effects is threefold:
-
Inhibition of Angiogenesis and Lymphangiogenesis: By blocking VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels within the tumor, a critical process for tumor growth and metastasis. This leads to a stabilization of the tumor vasculature and a reduction in hypoxia within the tumor microenvironment.[2]
-
Modulation of the Tumor Microenvironment: this compound's activity leads to a "homogenization" of tumor blood vessels, characterized by fewer, larger vessels. This vascular normalization is thought to reduce tumor hypoxia and limit immunosuppression.[3][4]
-
Enhancement of Anti-Tumor Immunity: this compound has been shown to decrease immunosuppressive cytokines (such as CCL4 and CCL5) and myeloid-derived suppressor cells (MDSCs) in circulation.[3][4] This modulation of the immune landscape is believed to promote the infiltration of T-cells into the tumor, thereby augmenting the anti-tumor immune response.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
In Vitro Activity
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| Kinase Inhibition | Biochemical Assay | VEGFR-3 | IC50 | 11 nM | [1] |
| Receptor Autophosphorylation | HEK293 cells | VEGFR-3 | IC50 | 39 nM | [1] |
| Receptor Autophosphorylation | HEK293 cells | VEGFR-2 | IC50 | 260 nM | [1] |
| Receptor Autophosphorylation | HEK293 cells | VEGFR-1 | IC50 | 2130 nM | [1] |
| Cell Proliferation (VEGF-C induced) | hLMVEC | - | IC50 | 15 nM | [1] |
| Cell Proliferation (VEGF-D induced) | hLMVEC | - | IC50 | 8 nM | [1] |
| Cell Proliferation (VEGF-A induced) | hLMVEC | - | IC50 | 155 nM | [1] |
In Vivo Efficacy
| Tumor Model | Treatment | Outcome | Result | Reference |
| N-diethylnitrosamine-Induced Hepatocarcinoma | This compound Monotherapy | Reduction in primary tumor growth | 85% reduction | [5] |
| N-diethylnitrosamine-Induced Hepatocarcinoma | This compound Monotherapy | Reduction in liver metastases | 50% reduction | [5] |
| 4T1 Mammary Carcinoma (Orthotopic) | This compound + anti-CTLA-4 mAb | Tumor Volume Reduction | 86% reduction (synergistic effect) | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
EVT801: A Selective VEGFR-3 Inhibitor for Modulating Anti-Cancer Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EVT801 is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] Extensive preclinical and emerging clinical data support its role as a potent anti-cancer agent that functions not only by inhibiting tumor (lymph)angiogenesis but also by modulating the tumor microenvironment to foster a robust anti-tumor immune response. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its operational framework through signaling and workflow diagrams.
Introduction: The Rationale for Targeting VEGFR-3
The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and metastasis. A key process within the TME is angiogenesis and lymphangiogenesis—the formation of new blood and lymphatic vessels, respectively—which are essential for tumor growth and dissemination.[3] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the principal drivers of these processes.[3]
While existing therapies targeting VEGFRs have shown clinical benefit, they are often non-selective, leading to a broad spectrum of side effects that can limit their efficacy and duration of use.[3] this compound emerges as a highly selective inhibitor of VEGFR-3, a receptor primarily involved in lymphangiogenesis but also contributing to angiogenesis.[1][3] This selectivity offers the potential for a more favorable safety profile and a distinct mechanism of action that includes potent immunomodulatory effects.[4][5]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism that intertwines direct effects on the tumor vasculature with a profound impact on the tumor immune landscape.
Direct Inhibition of (Lymph)angiogenesis
This compound is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[1] It also demonstrates inhibitory activity against VEGFR-2, albeit at higher concentrations, and is unique in its ability to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[3] The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers a signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, promoting the proliferation and survival of lymphatic endothelial cells.[6] By blocking this pathway, this compound effectively inhibits the formation of new lymphatic vessels, a critical route for metastatic tumor cell dissemination.[3]
Furthermore, this compound's activity leads to the "normalization" of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This vascular homogenization alleviates tumor hypoxia, a key driver of tumor progression and immunosuppression.[3][6]
Modulation of the Tumor Immune Microenvironment
The anti-tumor activity of this compound extends beyond its anti-angiogenic effects to the active reshaping of the immune contexture of the TME. This immunomodulation is achieved through several interconnected mechanisms:
-
Reduction of Immunosuppressive Cells: Preclinical studies have consistently shown that this compound treatment leads to a significant decrease in the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor and in circulation.[4][5][6] These cell types are major contributors to an immunosuppressive TME that hinders the efficacy of anti-tumor immune responses.
-
Decrease in Immunosuppressive Cytokines: this compound has been shown to reduce the levels of immunosuppressive cytokines, such as CCL4 and CCL5.[4][6]
-
Enhanced T-cell Infiltration and Function: By normalizing the tumor vasculature and reducing immunosuppressive elements, this compound facilitates the infiltration of effector T cells, such as CD8+ T cells, into the tumor.[3] Unlike some other tyrosine kinase inhibitors, this compound does not negatively impact T-cell proliferation, preserving their anti-tumor capacity.[5][7]
This shift from an immunosuppressive to an immune-active TME provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs).
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-3 | Biochemical | 11 | [8] |
| VEGFR-3 | Cellular (HEK293) | 39 | [8] |
| VEGFR-2 | Cellular (HEK293) | 260 | [8] |
| VEGFR-1 | Cellular (HEK293) | 2130 | [8] |
| VEGF-C-induced hLMVEC Proliferation | Cellular | 15 | [8] |
| VEGF-D-induced hLMVEC Proliferation | Cellular | 8 | [8] |
| VEGF-A-induced hLMVEC Proliferation | Cellular | 155 | [8] |
Table 2: Phase 1 Clinical Trial (NCT05114668) Key Parameters
| Parameter | Details | Reference |
| Study Design | Open-label, dose-escalation (Stage 1) followed by expansion cohorts (Stage 2) | [3][5][9] |
| Patient Population | Advanced or metastatic solid tumors unresponsive to standard treatment | [5][9] |
| Dosing Cohorts (Stage 1) | 6 cohorts, ranging from 50 mg daily to 500 mg twice daily (BID) | [5] |
| Maximum Tolerated Dose (MTD) | 500 mg BID | [5] |
| Recommended Phase 2 Dose (RP2D) | 400 mg BID (for continuous monotherapy) | [5][9] |
| Number of Patients (Stage 1) | 26 | [5] |
| Most Prevalent Tumor Type | Advanced ovarian cancer (11 patients) | [5] |
| Clinical Activity (Advanced Ovarian Cancer) | 46% of patients had stable disease or better for at least three cycles | [5][9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: A Three-Pronged Approach
The following diagram illustrates the proposed three-pronged mechanism of action of this compound, leading to enhanced anti-cancer immunity.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound pre-clinical data published in peer-reviewed cancer research journal - Evotec [evotec.com]
- 3. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. assaygenie.com [assaygenie.com]
- 7. kaziatherapeutics.com [kaziatherapeutics.com]
- 8. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
EVT801: A Deep Dive into a Novel Anti-Angiogenic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EVT801, a novel, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This compound is currently under investigation as a potent anti-angiogenic and anti-lymphangiogenic agent for the treatment of various solid tumors. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for cited studies, and visualizes critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound selectively targets and inhibits the tyrosine kinase activity of VEGFR-3.[1] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis (the formation of lymphatic vessels) and also contribute to tumor angiogenesis (the formation of new blood vessels from pre-existing ones).[2][3] By inhibiting VEGFR-3, this compound is designed to impede tumor growth and metastasis through a dual mechanism:
-
Inhibition of Lymphangiogenesis: This reduces the primary route for tumor cell dissemination to lymph nodes and distant sites.
-
Inhibition of Angiogenesis: This restricts the tumor's access to essential nutrients and oxygen, thereby hindering its growth.[1]
Preclinical studies have shown that this compound is highly selective for VEGFR-3, which may lead to a better safety profile compared to less selective VEGFR inhibitors that can cause side effects like hypertension.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| VEGFR-3 | Receptor Inhibition | 11 | - | [6] |
| VEGFR-3 | Autophosphorylation | 39 | HEK293 | [6] |
| VEGFR-2 | Autophosphorylation | 260 | HEK293 | [6] |
| VEGFR-1 | Autophosphorylation | 2130 | HEK293 | [6] |
| VEGF-C induced proliferation | Cell Proliferation | 15 | hLMVEC | [6] |
| VEGF-D induced proliferation | Cell Proliferation | 8 | hLMVEC | [6] |
| VEGF-A induced proliferation | Cell Proliferation | 155 | hLMVEC | [6] |
Table 2: Phase I Clinical Trial (NCT05114668) Key Information
| Parameter | Details | Reference |
| Trial Phase | Phase I | [2] |
| Status | Stage 1 Completed | [7] |
| Primary Objective | Evaluate safety and tolerability | [6] |
| Patient Population | Advanced or metastatic solid tumors | [7] |
| Dosage Range | 50 mg QD to 500 mg BID | [7] |
| Maximum Tolerated Dose (MTD) | 500 mg BID | [7] |
| Recommended Phase 2 Dose (RP2D) | 400 mg BID | [7] |
| Preliminary Efficacy (Ovarian Cancer) | 46% Stable Disease Rate | [7] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway targeted by this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 5. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. onclive.com [onclive.com]
Methodological & Application
EVT801: Application Notes and In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EVT801 is an orally active and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] It demonstrates potent antitumor and anti-angiogenic (lymphangiogenic) activities by selectively targeting VEGFR-3, a key receptor in the formation of lymphatic vessels.[3][4] this compound has been shown to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[3] In vitro studies have demonstrated its ability to suppress VEGF-C-induced endothelial cell proliferation and receptor autophosphorylation.[1][4][5] Furthermore, this compound modulates the tumor microenvironment by reducing hypoxia and immunosuppressive cells, suggesting its potential for combination therapies with immune checkpoint inhibitors.[5][6] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound.
Introduction
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and lymphangiogenesis, processes essential for tumor growth and metastasis.[3] The VEGF family consists of several ligands (VEGF-A, -B, -C, -D) that bind to three receptor tyrosine kinases (VEGFR-1, -2, and -3).[3] While VEGFR-1 and -2 are primarily involved in blood vessel formation (angiogenesis), VEGFR-3, activated by VEGF-C and VEGF-D, is the principal mediator of lymphatic vessel development (lymphangiogenesis).[3]
This compound is a novel compound that exhibits high selectivity for VEGFR-3.[3] This selectivity presents a potential advantage over broader spectrum kinase inhibitors, which can be associated with off-target toxicities.[4] By specifically inhibiting VEGFR-3, this compound aims to disrupt tumor lymphangiogenesis, thereby impeding metastatic spread and altering the tumor microenvironment to be less favorable for tumor growth.[3][5]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including its inhibitory effects on receptor phosphorylation and endothelial cell proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | Ligand | IC50 | Reference |
| Receptor Autophosphorylation | ||||
| VEGFR-3 | HEK293 | - | 11 nM (biochemical) | [1][7] |
| VEGFR-3 | HEK293 | - | 39 nM (cellular) | [1][2][7] |
| VEGFR-1 | HEK293 | - | 2130 nM | [1][2][7] |
| VEGFR-2 | HEK293 | - | 260 nM | [1][2][7] |
| Endothelial Cell Proliferation | ||||
| hLMVEC | hLMVEC | VEGF-C | 15 nM | [1][2] |
| hLMVEC | hLMVEC | VEGF-D | 8 nM | [1][2] |
| hLMVEC | hLMVEC | VEGF-A | 155 nM | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound Mechanism of Action on the VEGFR-3 Signaling Pathway.
Figure 2: Workflow for the Endothelial Cell Proliferation Assay.
Figure 3: Workflow for the VEGFR-3 Autophosphorylation Assay.
Experimental Protocols
VEGFR-3 Receptor Autophosphorylation Assay in HEK293 Cells
This protocol describes how to assess the inhibitory effect of this compound on VEGFR-3 autophosphorylation in a cellular context.
Materials:
-
HEK293 cells stably or transiently expressing human VEGFR-3
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-C
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-VEGFR-3 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-phosphotyrosine antibody (e.g., 4G10) for Western blotting
-
Anti-VEGFR-3 antibody for Western blotting
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Cell Culture: Culture HEK293-VEGFR-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with serum-free DMEM and incubate for 16-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add the different concentrations of this compound (e.g., 1 nM to 1 µM) to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
VEGF-C Stimulation: Stimulate the cells with an appropriate concentration of VEGF-C (e.g., 50-100 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with anti-VEGFR-3 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody.
-
Strip the membrane and re-probe with an anti-VEGFR-3 antibody to confirm equal loading.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphotyrosine signal to the total VEGFR-3 signal. Calculate the IC50 value for this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) induced by VEGF ligands.
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
This compound (dissolved in DMSO)
-
Recombinant human VEGF-A, VEGF-C, and VEGF-D
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed hLMVEC in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 16-24 hours.
-
This compound Treatment: Add serial dilutions of this compound (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control.
-
Ligand Stimulation: After a short pre-incubation with this compound (e.g., 30-60 minutes), add VEGF-A, VEGF-C, or VEGF-D to the respective wells to stimulate proliferation. Include a control group with no ligand stimulation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Add the chosen proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Subtract the background reading (media only) from all values. Normalize the data to the vehicle-treated, ligand-stimulated control. Plot the dose-response curve and calculate the IC50 value for this compound for each ligand.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-3 with promising anti-tumor and anti-lymphangiogenic properties. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and similar compounds targeting the VEGFR-3 signaling pathway. These assays are crucial for determining the potency, selectivity, and mechanism of action of such inhibitors in a controlled laboratory setting, and form a critical part of the preclinical drug development process. The provided data and workflows offer a valuable resource for researchers in oncology and drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vascular Endothelial Growth Factor-C (VEGF-C/VEGF-2) Promotes Angiogenesis in the Setting of Tissue Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of EVT801 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EVT801 is a potent and selective, orally available small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). It uniquely inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers, playing a crucial role in tumor angiogenesis and lymphangiogenesis.[1] The proposed mechanism of action for this compound involves a multi-faceted anti-cancer effect:
-
Inhibition of Angiogenesis and Lymphangiogenesis: By targeting VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels, which are essential for tumor growth and metastasis. This leads to the stabilization of the tumor vasculature and a reduction in hypoxia within the tumor microenvironment.[1][2]
-
Enhancement of Anti-Tumor Immunity: The normalization of tumor vasculature and reduction of hypoxia contribute to a more favorable tumor microenvironment for immune cell infiltration. This compound has been shown to decrease immunosuppressive cytokines and myeloid-derived suppressor cells (MDSCs), while promoting the infiltration of CD8+ T-cells into the tumor.[1][3]
-
Direct Anti-Tumor Effects: In tumors where cancer cells express VEGFR-3, this compound may exert a direct inhibitory effect on tumor cell proliferation and survival.[4]
Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy and in combination with immune checkpoint inhibitors in various in vivo mouse models.[3][5] These studies have shown efficacy comparable or superior to existing multi-kinase inhibitors like sorafenib and pazopanib, with a potentially better safety profile, notably a lack of induced hypertension in preclinical models.[2][5]
This document provides detailed application notes and protocols for testing the efficacy of this compound in relevant in vivo mouse models.
Signaling Pathway of this compound Target
The primary target of this compound is VEGFR-3. The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers receptor dimerization (homodimers or heterodimers with VEGFR-2) and autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, principally the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for endothelial cell proliferation, migration, and survival, thereby driving angiogenesis and lymphangiogenesis.
Caption: VEGFR-3 signaling pathway and its inhibition by this compound.
Recommended In Vivo Mouse Models
Several well-characterized syngeneic and xenograft mouse models are suitable for evaluating the in vivo efficacy of this compound. The choice of model will depend on the specific research question, such as assessing monotherapy efficacy, combination therapy with immunotherapy, or activity in specific cancer types.
Table 1: Recommended In Vivo Mouse Models for this compound Efficacy Testing
| Model | Mouse Strain | Tumor Type | Key Features & Applications |
| 4T1 | BALB/c | Mammary Carcinoma | Syngeneic, highly metastatic model. Ideal for studying effects on primary tumor growth, spontaneous metastasis, and the tumor immune microenvironment. Suitable for combination studies with immune checkpoint inhibitors.[3][6] |
| CT26 | BALB/c | Colon Carcinoma | Syngeneic model with a well-characterized immune response. Useful for evaluating the immunomodulatory effects of this compound and its synergy with immunotherapy.[4][7][8] |
| NCI-H1703 | Immunodeficient (e.g., Nude, NSG) | Human Lung Squamous Cell Carcinoma | Xenograft model expressing VEGFR-3. Suitable for assessing the direct anti-tumor effects of this compound on VEGFR-3-positive human cancer cells.[9][10] |
| Patient-Derived Xenograft (PDX) | Immunodeficient (e.g., NSG) | Various Human Tumors | Highly relevant models that recapitulate the heterogeneity of human tumors. Ideal for evaluating efficacy in specific patient populations and for biomarker discovery.[11][12][13] |
| DEN-induced Hepatocellular Carcinoma | - | Hepatocellular Carcinoma | Chemically induced tumor model that allows for the study of tumorigenesis and the anti-metastatic effects of this compound in a relevant disease context. |
Experimental Workflow
A typical in vivo efficacy study for this compound involves several key stages, from tumor cell implantation to data analysis.
Caption: General workflow for in vivo efficacy studies of this compound.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation
This protocol is applicable to 4T1, CT26, and NCI-H1703 cell lines.
Materials:
-
Tumor cells in exponential growth phase
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Harvest cells and perform a viable cell count using trypan blue exclusion.
-
Centrifuge the cells and resuspend the pellet in cold, sterile PBS or HBSS to the desired concentration (e.g., 1 x 10^5 to 1 x 10^6 cells per 100 µL).
-
If using Matrigel, resuspend the cell pellet in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the injection site (typically the right flank).
-
Wipe the shaved area with 70% ethanol.
-
-
Injection:
-
Gently lift the skin at the injection site to create a "tent".
-
Insert the needle subcutaneously into the base of the tented skin.
-
Slowly inject the 100 µL cell suspension.
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Observe the injection site for any immediate adverse reactions.
-
Protocol 2: Oral Administration of this compound (Oral Gavage)
Materials:
-
This compound formulated in an appropriate vehicle
-
Flexible plastic or rigid, ball-tipped gavage needles (20-22 gauge for adult mice)
-
1 mL syringes
Procedure:
-
Preparation:
-
Weigh each mouse to calculate the correct dose volume (typically 5-10 mL/kg).
-
Prepare the this compound formulation and draw it into the syringe.
-
-
Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Gavage:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound formulation.
-
-
Post-Gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Protocol 3: Tumor Volume Measurement
Materials:
-
Digital calipers
Procedure:
-
Measure the longest diameter (length, L) and the shortest diameter (width, W) of the tumor using digital calipers.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.52 x L x W² .
-
Record the tumor volume, body weight, and any clinical observations at regular intervals (e.g., 2-3 times per week).
Data Presentation: Summarized Efficacy Data for this compound
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 2: Monotherapy Efficacy of this compound in a DEN-induced Hepatocellular Carcinoma Model
| Treatment Group | Endpoint | Result | Reference |
| This compound | Primary Tumor Volume | 85% reduction vs. untreated control | [14] |
| This compound | Liver Metastases | 50% reduction in the number of tumors/liver vs. untreated control | [14] |
Table 3: Combination Efficacy of this compound with Immune Checkpoint Inhibitor in the 4T1 Mammary Carcinoma Model
| Treatment Group | Endpoint | Result | Reference |
| This compound + anti-CTLA-4 mAb | Tumor Volume | 86% reduction vs. vehicle | [14] |
| This compound monotherapy | Tumor Volume | Approximately equivalent activity to anti-CTLA-4 mAb monotherapy | [14] |
Table 4: Comparative Efficacy of this compound
| Model | Comparison | Result | Reference |
| Various in vivo models | This compound vs. Sorafenib/Pazopanib | This compound showed in vivo efficacy at least as good as sorafenib and pazopanib | [2][5] |
| Rhabdomyosarcoma PDX model | This compound vs. Pazopanib | This compound was more effective than pazopanib | [14] |
| NCI-H1703 xenograft model | This compound | Potent efficacy observed | [14] |
Conclusion
The in vivo mouse models and protocols described in this document provide a robust framework for evaluating the anti-tumor efficacy of this compound. The selection of appropriate models and adherence to standardized protocols are crucial for obtaining reliable and reproducible data. The promising preclinical results of this compound, both as a monotherapy and in combination with immunotherapy, warrant further investigation to fully elucidate its therapeutic potential in various cancer types.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 9. H1703 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kaziatherapeutics.com [kaziatherapeutics.com]
Measuring the Anti-Angiogenic Effects of EVT801: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to researchers for evaluating the anti-angiogenic and anti-lymphangiogenic properties of EVT801, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols describe key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound in oncology research.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively targets and inhibits VEGFR-3, a key receptor in the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis, respectively).[1][2] By inhibiting VEGFR-3, this compound has been shown to impair tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature and a reduction in metastasis.[1][3] Notably, this compound inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[1] Preclinical studies have demonstrated its potent antitumor activity in various in vitro and in vivo models.[1][3][4] A Phase I clinical trial has been completed to evaluate the safety and tolerability of this compound in patients with advanced solid tumors.[5][6][7][8]
In Vitro Assays
VEGFR-3 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on VEGFR-3 kinase activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human VEGFR-3 kinase domain
-
ATP, [γ-³²P]ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase reaction buffer
-
This compound (various concentrations)
-
Phosphoric acid
-
Filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-3, and the poly(Glu, Tyr) substrate.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Terminate the reaction by spotting the mixture onto filter paper and immersing it in phosphoric acid.
-
Wash the filter papers to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value of this compound.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-3 | 11[4] |
| This compound | VEGFR-1 | 2130[4] |
| This compound | VEGFR-2 | 260[4] |
Endothelial Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of endothelial cells stimulated with VEGF-C or VEGF-D.
Protocol:
-
Cell Line: Human Lymphatic Microvascular Endothelial Cells (hLMVEC).
-
Reagents and Materials:
-
hLMVEC and appropriate culture medium
-
Recombinant human VEGF-C or VEGF-D
-
This compound (various concentrations)
-
Cell proliferation assay kit (e.g., MTS or BrdU)
-
96-well plates
-
-
Procedure:
-
Seed hLMVECs in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 2 hours.
-
Stimulate the cells with VEGF-C or VEGF-D.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using an MTS or BrdU assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell proliferation.
-
Data Presentation:
| Stimulant | Compound | IC50 (nM) on hLMVEC Proliferation |
| VEGF-C | This compound | 15[4] |
| VEGF-D | This compound | 8[4] |
| VEGF-A | This compound | 155[4] |
Endothelial Cell Tube Formation Assay
Objective: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs.
-
Reagents and Materials:
-
Endothelial cells and culture medium
-
Basement membrane matrix (e.g., Matrigel)
-
This compound (various concentrations)
-
96-well plates
-
Inverted microscope with a camera
-
-
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[9]
-
Harvest endothelial cells and resuspend them in a medium containing various concentrations of this compound or a vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C to allow for tube formation.
-
Visualize and capture images of the tube network using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Expected Outcome: this compound is expected to inhibit the formation of capillary-like structures in a dose-dependent manner.
Endothelial Cell Migration Assay (Boyden Chamber)
Objective: To determine the effect of this compound on the migration of endothelial cells towards a chemoattractant.
Protocol:
-
Cell Line: HUVECs or hLMVECs.
-
Reagents and Materials:
-
Boyden chamber apparatus with porous inserts (e.g., Transwell)
-
Endothelial cells and serum-free medium
-
Chemoattractant (e.g., VEGF-C)
-
This compound (various concentrations)
-
Staining solution (e.g., Crystal Violet)
-
-
Procedure:
-
Coat the underside of the porous inserts with an extracellular matrix protein like fibronectin or collagen.
-
Place serum-free medium containing the chemoattractant (VEGF-C) in the lower chamber of the Boyden apparatus.
-
Resuspend endothelial cells in serum-free medium containing various concentrations of this compound or a vehicle control and add them to the upper chamber (the insert).
-
Incubate for 4-6 hours at 37°C to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
-
Count the number of migrated cells in several microscopic fields to quantify migration.
-
Expected Outcome: this compound is expected to reduce the number of migrated cells in a dose-dependent manner.
In Vivo Assays
Matrigel Plug Assay
Objective: To assess the effect of this compound on neovascularization in vivo.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Reagents and Materials:
-
Matrigel (growth factor-reduced)
-
Pro-angiogenic factor (e.g., VEGF-C)
-
This compound formulated for in vivo administration
-
Anesthesia
-
Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Procedure:
-
Mix Matrigel with the pro-angiogenic factor (VEGF-C) and, for the treatment group, with this compound.
-
Inject the Matrigel mixture subcutaneously into the flanks of the mice.
-
Administer this compound or a vehicle control to the mice systemically (e.g., orally) for a defined period (e.g., 7-14 days).
-
At the end of the treatment period, excise the Matrigel plugs.
-
Quantify the extent of vascularization within the plugs. This can be done by:
-
Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
-
Performing immunohistochemical staining of the plugs for endothelial cell markers like CD31 and quantifying the vessel density.
-
-
Expected Outcome: this compound is expected to reduce the vascularization of the Matrigel plugs.
Tumor Xenograft Model
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a tumor-bearing animal model.
Protocol:
-
Animal Model: Immunocompromised mice.
-
Cell Line: A tumor cell line known to express VEGFR-3 or induce a VEGFR-3-positive tumor microenvironment.
-
Reagents and Materials:
-
Tumor cells
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or a vehicle control to the mice daily.
-
Measure tumor volume regularly with calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for:
-
Tumor weight.
-
Microvessel density (MVD) by staining for CD31.
-
Lymphatic vessel density (LVD) by staining for LYVE-1.
-
-
Data Presentation:
| Animal Model | Treatment | Tumor Growth Inhibition (%) | Change in Microvessel Density |
| 4T1 Mammary Carcinoma | This compound (30 mg/kg, p.o.) | Significant | Decreased |
| NCI-H1703 Xenograft | This compound (30 mg/kg, p.o.) | Significant | Decreased |
| CT26 Ectopic Tumor | This compound (30 mg/kg, p.o.) | Significant | Decreased |
Note: The specific percentage of tumor growth inhibition and change in microvessel density will be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound in inhibiting angiogenesis and lymphangiogenesis.
In Vitro Tube Formation Assay Workflow
Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Vivo Tumor Xenograft Study Workflow
Caption: Workflow for the in vivo tumor xenograft study.
References
- 1. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 2. Facebook [cancer.gov]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. onclive.com [onclive.com]
- 7. Abstract CT088: this compound, a novel selective VEGFR-3 inhibitor targeting tumor angiogenesis, is pursuing dose escalation stage of phase I first-in-human study | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
EVT801 Administration in Animal Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: EVT801 is an orally available, selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key mediator of lymphangiogenesis and tumor angiogenesis.[1][2] Preclinical studies have demonstrated its potent anti-tumor and anti-metastatic effects in various cancer models. This compound's mechanism of action involves the inhibition of tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature, reduction of hypoxia, and subsequent enhancement of anti-tumor immunity.[3][4] This document provides detailed application notes and protocols for the administration of this compound in common animal cancer models, based on published preclinical data.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative outcomes of this compound administration in different murine cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC50 |
| VEGFR-3 | HEK293 | Receptor Autophosphorylation | 39 nM |
| VEGFR-2 | HEK293 | Receptor Autophosphorylation | 260 nM |
| VEGFR-1 | HEK293 | Receptor Autophosphorylation | 2130 nM |
| VEGF-C induced proliferation | hLMVEC | Cell Proliferation | 15 nM |
| VEGF-D induced proliferation | hLMVEC | Cell Proliferation | 8 nM |
| VEGF-A induced proliferation | hLMVEC | Cell Proliferation | 155 nM |
(Data sourced from MedChemExpress product information and Paillasse et al., 2022)[5]
Table 2: Efficacy of this compound Monotherapy in Syngeneic and Transgenic Mouse Models
| Cancer Model | Mouse Strain | This compound Dose | Treatment Duration | Primary Outcome | Result |
| 4T1 Mammary Carcinoma | BALB/c | 30 mg/kg, p.o., BID | 21 days | Tumor Growth Inhibition | Significant reduction in tumor volume |
| DEN-Induced Hepatocarcinoma | C3H | 100 mg/kg, p.o., QD | 2 months | Tumor Volume Reduction | T/C ratio of 22% |
| Rip1-Tag2 Pancreatic Neuroendocrine Tumor | Transgenic | 30 or 100 mg/kg, p.o., QD | 16 days | Tumor Volume Reduction | Dose-dependent decrease in tumor volume |
(Data sourced from Paillasse et al., 2022)[6]
Table 3: Efficacy of this compound in Combination with Immune Checkpoint Inhibitors (ICI) in the 4T1 Model
| Treatment Group | Dosing | Outcome | Result |
| This compound + anti-PD-1 | 30 mg/kg this compound p.o. BID + 10 mg/kg anti-PD-1 i.p. weekly | Tumor Growth and Metastasis | Superior tumor growth inhibition and reduced lung metastasis compared to single agents[3][7] |
| This compound + anti-CTLA-4 | 30 mg/kg this compound p.o. BID + 10 mg/kg anti-CTLA-4 i.p. weekly | Tumor Growth | Superior tumor growth inhibition compared to single agents |
(Data sourced from Paillasse et al., 2022)[3]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism is the selective inhibition of VEGFR-3. This disrupts the signaling cascade responsible for the formation of new lymphatic and blood vessels, modulates the tumor microenvironment to be less immunosuppressive, and enhances the efficacy of immunotherapies.
Caption: Mechanism of action for this compound in the tumor microenvironment.
Experimental Protocols
The following are detailed protocols for the administration of this compound in various animal cancer models, based on published literature.
Protocol 1: Orthotopic 4T1 Mammary Carcinoma Model
This model is suitable for studying the efficacy of this compound on primary tumor growth and metastasis in an immunocompetent setting.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
This compound (formulation for oral gavage)
-
Anti-mouse PD-1 antibody (e.g., BioXcell, clone RMP1-14)
-
Anti-mouse CTLA-4 antibody (e.g., BioXcell, clone 9D9)
-
Sterile PBS
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Experimental workflow for the 4T1 mammary carcinoma model.
Procedure:
-
Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation: On day 0, inject 1 x 10^5 4T1 cells suspended in sterile PBS into the mammary fat pad of female BALB/c mice.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers two to three times weekly. Calculate tumor volume using the formula: V = 0.52 x (width)^2 x (length).[3]
-
Treatment Initiation: Once tumors reach an average volume of approximately 50 mm³, randomize the mice into treatment groups.[3]
-
This compound Administration: Administer this compound at a dose of 30 mg/kg via oral gavage twice daily for 21 days.[3]
-
Immune Checkpoint Inhibitor Administration (for combination studies): Administer anti-PD-1 or anti-CTLA-4 antibodies at a dose of 10 mg/kg via intraperitoneal injection on a weekly basis.[3]
-
Endpoint and Tissue Collection: At the end of the treatment period (day 21), euthanize the mice. Collect primary tumors for weight measurement and further analysis (e.g., immunohistochemistry). Collect lungs to assess metastatic burden.[3]
Protocol 2: DEN-Induced Hepatocarcinoma Model
This model is useful for evaluating the efficacy of this compound in a chemically-induced, inflammation-driven cancer model where VEGFR-3 is expressed in the tumor microenvironment.
Materials:
-
Male C3H mice
-
N-diethylnitrosamine (DEN)
-
This compound (formulation for oral gavage)
-
Sterile saline
Workflow Diagram:
Caption: Experimental workflow for the DEN-induced hepatocarcinoma model.
Procedure:
-
Tumor Induction: Administer a single intraperitoneal injection of DEN at a dose of 10 mg/kg to male C3H mice.[3]
-
Tumor Development: Allow tumors to develop for 12 months.[3]
-
Treatment Initiation: After 12 months, randomize the mice into treatment groups.
-
This compound Administration: Administer this compound at a dose of 100 mg/kg via oral gavage once daily for 2 months.[3][6]
-
Endpoint and Sample Collection: At the end of the 2-month treatment period, administer a final dose of this compound before euthanizing the mice to allow for pharmacokinetic analysis. Collect blood and tumor samples for analysis of tumor volume and liver weight.[3]
Protocol 3: Rip1-Tag2 Pancreatic Neuroendocrine Tumor Model
This transgenic model allows for the study of this compound's effect on the "angiogenic switch" in a multi-stage tumorigenesis model.
Materials:
-
Rip1-Tag2 transgenic mice
-
This compound (formulation for oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Treatment Initiation: Begin daily treatment of 12-week-old Rip1-Tag2 mice with this compound.[6]
-
This compound Administration: Administer this compound at doses of 30 mg/kg or 100 mg/kg via oral gavage once daily for 16 days.[6]
-
Tumor Measurement: At the end of the treatment period, euthanize the mice and measure the volume of each tumor. The total tumor burden is the sum of individual tumor volumes for each mouse.[6]
-
Survival Study: For survival studies, initiate daily treatment at 12 weeks of age and monitor mice daily for signs of morbidity requiring euthanasia.[6]
Protocol 4: Assessment of Tumor Hypoxia
Materials:
-
Pimonidazole hydrochloride (Hypoxyprobe™)
-
Anti-pimonidazole antibody
-
Fluorescently labeled secondary antibody
-
Microscope for fluorescence imaging
Procedure:
-
Pimonidazole Injection: Inject tumor-bearing mice intravenously with pimonidazole hydrochloride at a dose of 60 mg/kg.[8]
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes.[8]
-
Tissue Collection and Processing: Euthanize the mice and harvest the tumors. Snap-freeze the tumors in liquid nitrogen or fix in formalin for paraffin embedding.[8]
-
Immunofluorescence Staining:
-
Cryosection the frozen tumors.
-
Fix the sections (e.g., in cold acetone).
-
Incubate with an anti-pimonidazole primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the sections using a fluorescence microscope to visualize hypoxic regions.[9]
-
Protocol 5: Analysis of Vessel Density and Immune Cell Infiltration
Materials:
-
Anti-CD31 (PECAM-1) antibody for vessel staining
-
Anti-CD8 antibody for cytotoxic T-cell staining
-
Fluorescently labeled secondary antibodies
-
Flow cytometry antibodies for MDSC analysis (e.g., anti-CD11b, anti-Gr-1)
-
Microscope for fluorescence imaging
-
Flow cytometer
Procedure for Immunohistochemistry:
-
Tissue Preparation: Use paraffin-embedded or frozen tumor sections.
-
Staining: Perform standard immunohistochemical or immunofluorescent staining protocols using antibodies against CD31 to label blood vessels and CD8 to label cytotoxic T-cells.
-
Quantification:
-
Vessel Density: Quantify the CD31-positive area or count the number of vessels per field of view using image analysis software.[6]
-
T-cell Infiltration: Quantify the number of CD8-positive cells within the tumor.
-
Procedure for Flow Cytometry of Myeloid-Derived Suppressor Cells (MDSCs):
-
Sample Preparation: Collect blood from tumor-bearing mice.
-
Cell Staining: Stain whole blood with fluorescently labeled antibodies against myeloid cell markers (e.g., CD11b and Gr-1 for murine MDSCs).
-
Analysis: Acquire samples on a flow cytometer and analyze the percentage of MDSCs (typically defined as CD11b+Gr-1+ cells) within the leukocyte population.
Conclusion
This compound demonstrates significant anti-tumor efficacy in a variety of preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. Its mechanism of action, centered on the inhibition of VEGFR-3, leads to a favorable modulation of the tumor microenvironment. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in their own studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™ | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. site.hypoxyprobe.com [site.hypoxyprobe.com]
Application Notes and Protocols for Evaluating EVT801 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
EVT801 is a potent and selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth and metastasis.[2][3][4] this compound has demonstrated significant anti-tumor effects in various preclinical models by not only inhibiting VEGF-C-induced endothelial cell proliferation but also by modulating the tumor microenvironment to reduce hypoxia and suppress immunosuppressive cells.[1][3][4] Furthermore, this compound shows a synergistic effect when combined with immune checkpoint therapies.[1]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound, enabling researchers to assess its potency, selectivity, and mechanism of action.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound in various cell-based assays.
Table 1: this compound Inhibition of VEGFR Autophosphorylation in HEK293 Cells
| Target | IC50 (nM) |
| VEGFR-3 | 39[1] |
| VEGFR-2 | 260[1] |
| VEGFR-1 | 2130[1] |
Table 2: this compound Inhibition of VEGF-Induced Endothelial Cell Proliferation (hLMVEC)
| Stimulant | This compound IC50 (nM) |
| VEGF-C | 15[3] |
| VEGF-D | 8[3] |
| VEGF-A | 155[3] |
Table 3: this compound Inhibition of VEGF-C-Induced ERK1/2 Phosphorylation in hLMVEC
| Assay | IC50 (nM) |
| pERK1/2 Inhibition | 13[3] |
Signaling Pathway
The binding of VEGF-C or VEGF-D to VEGFR-3 triggers the dimerization and transphosphorylation of the receptor, which in turn activates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK pathway, promoting lymphangiogenesis.[3] this compound selectively inhibits VEGFR-3, thereby blocking these downstream signals.
Experimental Workflow
A general workflow for evaluating the anti-angiogenic properties of this compound using a series of in vitro cell-based assays is depicted below.
Experimental Protocols
VEGFR Phosphorylation Assay
This assay determines the ability of this compound to inhibit the autophosphorylation of VEGFR-1, -2, and -3.
Materials:
-
HEK293 cells transiently expressing human VEGFR-1, VEGFR-2, or VEGFR-3
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay medium (serum-free DMEM)
-
Recombinant human VEGF-A, VEGF-C
-
This compound
-
Lysis buffer
-
Phospho-VEGFR specific antibodies and total VEGFR antibodies
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
96-well cell culture plates
Protocol:
-
Seed HEK293 cells expressing the desired VEGFR into 96-well plates at a density of ~40,000 cells per well and incubate overnight.
-
The following day, replace the growth medium with 50 µL of assay medium and incubate for 1 hour.
-
Prepare serial dilutions of this compound in assay medium.
-
Add 25 µL of the this compound dilutions to the cells and incubate for 1 hour.
-
Add 25 µL of the appropriate VEGF ligand (e.g., VEGF-C for VEGFR-3) to a final concentration that induces robust phosphorylation.
-
Incubate for 5-10 minutes at 37°C.
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Quantify total and phosphorylated VEGFR levels using a suitable method such as ELISA or Western blot.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) stimulated by various VEGF ligands.
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
-
Endothelial cell growth medium (e.g., EGM-2MV)
-
Basal medium (e.g., EBM-2) with 0.5% FBS
-
Recombinant human VEGF-A, VEGF-C, VEGF-D
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Seed hLMVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.
-
The next day, replace the medium with basal medium containing 0.5% FBS and starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in basal medium.
-
Add the this compound dilutions to the cells, followed by the addition of the respective VEGF ligand (VEGF-A, VEGF-C, or VEGF-D) at a pre-determined optimal concentration.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a suitable reagent according to the manufacturer's instructions.
ERK1/2 Phosphorylation Assay
This assay evaluates the inhibitory effect of this compound on the downstream signaling molecule ERK1/2 in endothelial cells.
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
-
Endothelial cell growth medium
-
Basal medium with 0.5% FBS
-
Recombinant human VEGF-C
-
This compound
-
Lysis buffer
-
Phospho-ERK1/2 and total ERK1/2 antibodies
-
96-well cell culture plates
Protocol:
-
Seed hLMVECs in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in basal medium with 0.5% FBS for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with an optimal concentration of VEGF-C for 10 minutes.
-
Immediately lyse the cells and determine the levels of phosphorylated and total ERK1/2 using an appropriate method like a cell-based ELISA or Western blot.[5]
Endothelial Cell Migration (Scratch) Assay
This assay assesses the ability of this compound to inhibit the migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs
-
Endothelial cell growth medium
-
Basal medium
-
Mitomycin C (optional, to inhibit proliferation)
-
P200 pipette tip or a dedicated scratch tool
-
6-well or 12-well plates
-
Microscope with a camera
Protocol:
-
Seed endothelial cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
(Optional) Treat the cells with mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.[6]
-
Gently wash the wells with basal medium to remove dislodged cells.
-
Add basal medium containing different concentrations of this compound and a pro-migratory stimulus (e.g., VEGF-C).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.[7]
-
Quantify the rate of cell migration by measuring the change in the width of the cell-free area over time.
Endothelial Cell Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.[8][9][10]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basal medium
-
Growth factor-reduced Matrigel®
-
This compound
-
96-well plates
-
Microscope with a camera
-
Calcein AM (optional, for fluorescence imaging)
Protocol:
-
Thaw growth factor-reduced Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.[8]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a density of 1-2 x 10^5 cells/mL.
-
Mix the cell suspension with different concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF-A).
-
Seed 100 µL of the cell suspension mixture onto the solidified Matrigel®.
-
Incubate the plate for 4-18 hours at 37°C.[8]
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. lonza.picturepark.com [lonza.picturepark.com]
- 10. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
Assessing the Impact of EVT801 on T-cell Infiltration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the impact of EVT801, a selective VEGFR-3 inhibitor, on T-cell infiltration into the tumor microenvironment. The protocols outlined below are designed to offer detailed, step-by-step methodologies for key experiments.
Introduction to this compound and its Immunomodulatory Role
This compound is a novel anti-angiogenic agent that selectively targets VEGFR-3, a key receptor in tumor angiogenesis and lymphangiogenesis.[1][2][3] Its proposed mechanism of action extends beyond its anti-angiogenic effects to modulate the tumor microenvironment, thereby enhancing anti-cancer immunity.[1][2][3] Preclinical studies have demonstrated that this compound can decrease tumor hypoxia, reduce immunosuppressive cytokines and cells, and importantly, promote the infiltration of T-cells into the tumor.[1][2][4] This increased T-cell infiltration is a critical factor for improving the efficacy of immunotherapies.[2][3][5][6] A phase I clinical trial for this compound is currently underway to evaluate its safety, tolerability, and pharmacokinetics, with biomarker analyses that include the assessment of T-cell infiltration.[1][7][8]
Key Experimental Approaches to Assess T-cell Infiltration
The assessment of T-cell infiltration following this compound treatment can be robustly evaluated using a combination of techniques that provide both spatial and quantitative data. The three primary methods are:
-
Immunohistochemistry (IHC): To visualize and quantify the location and density of T-cells within the tumor tissue.
-
Flow Cytometry: To perform detailed phenotypic analysis of immune cell populations within the tumor.
-
Gene Expression Analysis: To measure the expression levels of genes associated with T-cell presence and function.
Data Presentation: Quantitative Analysis of T-cell Infiltration
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.
Table 1: Immunohistochemical Analysis of T-cell Infiltration
| Treatment Group | T-cell Marker | T-cell Density (cells/mm²) in Tumor Core | T-cell Density (cells/mm²) at Invasive Margin | Statistical Significance (p-value) |
| Vehicle Control | CD3+ | |||
| This compound (Dose 1) | CD3+ | |||
| This compound (Dose 2) | CD3+ | |||
| Vehicle Control | CD8+ | |||
| This compound (Dose 1) | CD8+ | |||
| This compound (Dose 2) | CD8+ |
Table 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | Total Live Cells | % CD45+ of Live Cells | % CD3+ of CD45+ | % CD4+ of CD3+ | % CD8+ of CD3+ | CD8+/CD4+ Ratio |
| Vehicle Control | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) |
Table 3: Gene Expression Analysis of T-cell Markers
| Treatment Group | Gene | Fold Change (vs. Vehicle) | Statistical Significance (p-value) |
| This compound (Dose 1) | CD3E | ||
| This compound (Dose 2) | CD3E | ||
| This compound (Dose 1) | CD8A | ||
| This compound (Dose 2) | CD8A | ||
| This compound (Dose 1) | GZMB | ||
| This compound (Dose 2) | GZMB | ||
| This compound (Dose 1) | IFNG | ||
| This compound (Dose 2) | IFNG |
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. kaziatherapeutics.com [kaziatherapeutics.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: EVT801 in Combination with Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data and detailed experimental protocols for the selective VEGFR-3 inhibitor, EVT801, when used in combination with cancer therapies. The following information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key driver of lymphangiogenesis and angiogenesis in tumors.[1][2][3][4] By selectively targeting VEGFR-3, this compound aims to inhibit tumor growth and metastasis by starving the tumor of essential nutrients and preventing its spread through the lymphatic system.[2] Preclinical data have demonstrated that this compound not only possesses potent anti-tumor activity as a monotherapy in VEGFR-3-positive tumors but also shows significant synergistic effects when combined with immune checkpoint inhibitors (ICT).[1][3][5] The proposed mechanism for this synergy involves the modulation of the tumor microenvironment (TME), leading to reduced hypoxia, decreased immunosuppressive cells, and enhanced anti-tumor immunity.[1][3][6]
Mechanism of Action
This compound's primary mode of action is the selective inhibition of VEGFR-3.[1][4] This leads to a cascade of anti-tumor effects:
-
Inhibition of Angiogenesis and Lymphangiogenesis : By blocking the VEGFR-3 pathway, this compound impairs the formation of new blood and lymphatic vessels, which are crucial for tumor growth and metastasis.[1][6]
-
Tumor Vasculature Normalization : Treatment with this compound leads to the homogenization of tumor blood vessels, resulting in fewer but larger vessels.[1][3] This vascular normalization is thought to reduce tumor hypoxia.[1][3]
-
Modulation of the Tumor Microenvironment : Reduced hypoxia can alleviate immunosuppression within the TME.[1] this compound has been shown to decrease the levels of immunosuppressive cytokines like CCL4 and CCL5, as well as myeloid-derived suppressor cells (MDSCs).[1][3][7]
-
Enhanced Anti-Tumor Immunity : By creating a more favorable TME, this compound promotes the infiltration of T-cells into the tumor, thereby enhancing the efficacy of immune checkpoint inhibitors.[5][6]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC50 (nM) |
| VEGFR-3 | HEK293 | Receptor Autophosphorylation | 11 |
| VEGFR-3 | hLMVEC | VEGF-C-induced Proliferation | 15 |
| VEGFR-2 | HEK293 | Receptor Autophosphorylation | 260 |
| VEGFR-1 | HEK293 | Receptor Autophosphorylation | 2130 |
Source: Data compiled from preclinical studies.[7]
In Vivo Efficacy of this compound in Combination with Immune Checkpoint Inhibitors
| Tumor Model | Treatment Group | Dosage | Outcome |
| 4T1 Mammary Carcinoma | This compound | 30 mg/kg, twice daily (oral) | Reduced tumor growth |
| Anti-PD-1 | 10 mg/kg, weekly | Moderate tumor growth inhibition | |
| Anti-CTLA-4 | 10 mg/kg, weekly | Moderate tumor growth inhibition | |
| This compound + Anti-PD-1 | As above | Superior tumor growth inhibition compared to single agents | |
| This compound + Anti-CTLA-4 | As above | Superior tumor growth inhibition compared to single agents |
Source: Data from the 4T1 mammary carcinoma mouse model.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) induced by VEGF-C.
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-C
-
This compound
-
Cell proliferation assay kit (e.g., BrdU or MTS-based)
-
96-well plates
Protocol:
-
Seed hLMVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a final concentration of 50 ng/mL of VEGF-C.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell proliferation using a suitable cell proliferation assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Tumor Growth Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a 4T1 mammary carcinoma mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
This compound (formulated for oral gavage)
-
Anti-PD-1 antibody (or other immune checkpoint inhibitors)
-
Phosphate Buffered Saline (PBS)
-
Calipers
Protocol:
-
Implant 1 x 10^5 4T1 cells into the mammary fat pads of BALB/c mice.[1]
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: V = 0.52 × (width)^2 × (length).[1]
-
When tumors reach a volume of approximately 50 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Anti-PD-1 alone, this compound + Anti-PD-1).[1]
-
Administer this compound at a dose of 30 mg/kg twice daily via oral gavage.[1]
-
Administer the anti-PD-1 antibody at a dose of 10 mg/kg weekly via intraperitoneal injection.[1]
-
Continue the treatment for a predefined period (e.g., 3 weeks).[1]
-
Measure tumor volumes two to three times weekly.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers, flow cytometry for immune cell infiltration).
Visualizations
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 5. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL - BioSpace [biospace.com]
- 6. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing EVT801 for Tumor Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EVT801 is an orally available, potent, and highly selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2][3] It plays a crucial role in tumor (lymph)angiogenesis, the formation of new blood and lymphatic vessels that are essential for tumor growth, metastasis, and the creation of a hypoxic tumor microenvironment.[1][4][5] By selectively targeting VEGFR-3, this compound offers a promising new approach to cancer therapy. Preclinical and early clinical data suggest that this compound can normalize tumor vasculature, reduce tumor hypoxia, and enhance anti-tumor immunity, making it a valuable tool for cancer research and drug development.[1][4][6][7]
These application notes provide an overview of this compound and detailed protocols for its use in studying tumor hypoxia and related processes in both in vitro and in vivo models.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of VEGFR-3.[1][3] VEGFR-3 and its ligands, VEGF-C and VEGF-D, are key regulators of lymphangiogenesis and also play a role in angiogenesis.[1][5][8] In the tumor microenvironment, upregulation of the VEGF-C/VEGF-D/VEGFR-3 axis promotes the formation of disorganized and leaky blood and lymphatic vessels. This aberrant vasculature contributes to increased interstitial fluid pressure, poor drug delivery, and regions of low oxygen tension, or hypoxia.[4]
This compound's inhibition of VEGFR-3 leads to:
-
Normalization of Tumor Vasculature: this compound promotes the formation of a more organized and less leaky tumor vasculature.[1][4]
-
Reduction of Tumor Hypoxia: By improving vessel function, this compound can increase oxygen delivery to the tumor, thereby reducing hypoxia.[1][4][9]
-
Inhibition of Lymphangiogenesis: this compound blocks the formation of new lymphatic vessels, a key route for metastatic tumor cell dissemination.[1][4]
-
Modulation of the Tumor Immune Microenvironment: By reducing hypoxia and normalizing vasculature, this compound can decrease the presence of immunosuppressive cells and cytokines, and facilitate the infiltration of anti-tumor immune cells.[1][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 | Reference |
| VEGFR-3 Autophosphorylation | HEK293 | 11 nM | [3] |
| VEGFR-1 Autophosphorylation | HEK293 | 2130 nM | [3] |
| VEGFR-2 Autophosphorylation | HEK293 | 260 nM | [3] |
| VEGF-C-induced hLMVEC Proliferation | hLMVEC | 15 nM | [3] |
| VEGF-D-induced hLMVEC Proliferation | hLMVEC | 8 nM | [3] |
| VEGF-A-induced hLMVEC Proliferation | hLMVEC | 155 nM | [3] |
Table 2: this compound Phase 1 Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Value | Reference |
| Number of Patients | 26 | [6][10][11] |
| Dosing Cohorts | 50 mg QD to 500 mg BID | [6][10][11] |
| Maximum Tolerated Dose (MTD) | 500 mg BID | [6][10] |
| Recommended Phase 2 Dose (RP2D) | 400 mg BID | [6][10] |
| Most Prevalent Cancer Type | Advanced Ovarian Cancer (n=11) | [6][10][11] |
| Clinical Activity in Ovarian Cancer | 46% had stable disease or better for at least 3 cycles | [6][10][11] |
Signaling Pathway
Caption: this compound inhibits VEGFR-3 signaling to block angiogenesis and lymphangiogenesis.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of human lymphatic microvascular endothelial cells (hLMVECs) induced by VEGF-C.
Materials:
-
Human Lymphatic Microvascular Endothelial Cells (hLMVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-C
-
This compound
-
96-well plates
-
Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture hLMVECs in Endothelial Cell Growth Medium supplemented with 5% FBS.
-
Trypsinize and seed hLMVECs into 96-well plates at a density of 5,000 cells/well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Serum Starvation:
-
The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a solution of VEGF-C in serum-free medium at a final concentration of 100 ng/mL.
-
Remove the starvation medium and add the this compound dilutions to the respective wells.
-
After 1 hour of pre-incubation with this compound, add the VEGF-C solution to the wells. Include control wells with no treatment, VEGF-C alone, and this compound alone.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
Proliferation Assessment:
-
Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the untreated control.
-
Plot the cell proliferation against the log concentration of this compound and determine the IC50 value.
-
Caption: Workflow for the in vitro endothelial cell proliferation assay.
Protocol 2: In Vivo Tumor Xenograft Model and Hypoxia Assessment
This protocol describes a general workflow for evaluating the effect of this compound on tumor growth and hypoxia in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form solid tumors (e.g., 4T1 mammary carcinoma)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Hypoxia detection method (e.g., pimonidazole, CAIX IHC, or PET imaging with a hypoxia tracer)
Procedure:
-
Tumor Cell Implantation:
-
Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (e.g., 30 mg/kg, twice daily) or vehicle control for the duration of the study.[3]
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
-
Hypoxia Assessment:
-
Immunohistochemistry (IHC):
-
At the end of the study, inject mice with a hypoxia marker such as pimonidazole.
-
Euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Perform IHC staining on tumor sections for pimonidazole adducts or an endogenous hypoxia marker like Carbonic Anhydrase IX (CAIX).
-
Quantify the hypoxic area using image analysis software.
-
-
Positron Emission Tomography (PET):
-
-
Data Analysis:
-
Compare tumor growth curves between the this compound-treated and control groups.
-
Compare the extent of hypoxia in the tumors from both groups.
-
References
- 1. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 2. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. KAZIA REPORTS SUCCESSFUL STAGE 1 COMPLETION OF THE this compound PHASE 1 CLINICAL TRIAL IN ADVANCED CANCER PATIENTS [prnewswire.com]
- 8. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- 10. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 11. onclive.com [onclive.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Overcoming resistance to EVT801 therapy in cancer cells
Welcome to the technical support center for EVT801 therapy. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). By targeting VEGFR-3, this compound impedes tumor angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), which are crucial for tumor growth and metastasis. This inhibition leads to a reduction in tumor growth, decreased tumor hypoxia, and a less immunosuppressive tumor microenvironment.[1][2][3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term in vitro cell culture experiments. What are the potential reasons for this acquired resistance?
A2: Acquired resistance to anti-angiogenic therapies like this compound can arise from several mechanisms. The most common reasons include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of VEGFR-3 by upregulating alternative pro-angiogenic signaling pathways. Key bypass pathways include the Fibroblast Growth Factor (FGF) and its receptor (FGFR), and the Hepatocyte Growth Factor (HGF) and its receptor (c-MET).
-
Changes in the tumor microenvironment (TME): Stromal cells within the TME, such as cancer-associated fibroblasts (CAFs), can secrete growth factors that promote angiogenesis independently of the VEGFR-3 pathway.
-
Increased tumor invasiveness and vascular co-option: Cancer cells may switch from forming new blood vessels to co-opting existing vasculature in the surrounding tissue to ensure their blood supply.
Q3: How can we experimentally confirm that our cancer cells have developed resistance to this compound?
A3: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line. You can determine this by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines. A fold-change in IC50 of 5-fold or greater is typically considered indicative of resistance.
Q4: What strategies can we employ to overcome this compound resistance in our experimental models?
A4: Once a resistance mechanism is identified, you can explore several strategies:
-
Combination Therapy: If a bypass pathway is activated, combining this compound with an inhibitor of that pathway (e.g., an FGFR or c-MET inhibitor) can restore sensitivity.
-
Targeting the Tumor Microenvironment: Therapies aimed at modifying the TME, such as inhibiting CAF activity or targeting immunosuppressive cells, may resensitize tumors to this compound.
-
Immunotherapy Combinations: Since this compound can reduce immunosuppression, combining it with immune checkpoint inhibitors may provide a synergistic anti-tumor effect, even in the context of resistance to this compound monotherapy.[1][3]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results when determining this compound IC50.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts. Allow cells to adhere and stabilize for 24 hours before adding the drug. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity and minimize evaporation in the inner wells. |
| Drug precipitation at high concentrations | Check the solubility of this compound in your culture medium. If precipitation is observed, prepare fresh drug dilutions and consider using a lower concentration of the solvent (e.g., DMSO). |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of the formazan crystals by the solubilizing agent (e.g., DMSO or isopropanol with HCl). Mix thoroughly by pipetting or using a plate shaker. |
Problem 2: No or weak signal in Western blot for bypass pathway proteins.
| Possible Cause | Suggested Solution |
| Low protein expression | The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel (up to 50 µg per lane). Consider using a more sensitive ECL substrate. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. |
| Inactive primary antibody | Ensure the primary antibody has been stored correctly and is not expired. Test the antibody on a positive control cell lysate known to express the target protein. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your experimental setup. |
Quantitative Data Summary
The following table provides hypothetical yet realistic IC50 values for this compound in a parental (sensitive) cancer cell line and a derived resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Cancer Cell Line | 15 | - |
| This compound-Resistant Cell Line | 250 | 16.7 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line using an MTT assay.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Establish a stable resistant line: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterize the resistant line: Perform a new dose-response experiment to determine the new, stable IC50 of the resistant cell line.
-
Washout experiment: To confirm stable resistance, culture the resistant cells in drug-free medium for several passages and then re-determine the IC50. If the IC50 remains elevated, the resistance is stable.
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
-
Prepare cell lysates: Grow parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load 20-30 µg of protein from each lysate onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.
-
Protein transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (see table below for suggestions) overnight at 4°C with gentle agitation.
-
Secondary antibody incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Table of Suggested Primary Antibodies for Bypass Pathway Analysis:
| Target Protein | Supplier | Catalog Number |
| Phospho-FGFR (Tyr653/654) | Cell Signaling Technology | 3471 |
| FGFR1 | Cell Signaling Technology | 9740 |
| Phospho-Met (Tyr1234/1235) | Cell Signaling Technology | 3077 |
| c-Met | Cell Signaling Technology | 8198 |
| GAPDH | Cell Signaling Technology | 5174 |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Mechanisms of Resistance to this compound.
Caption: Workflow for Generating Resistant Cells.
References
EVT801 Technical Support Center: Preclinical Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of EVT801 in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in preclinical models?
A1: Preclinical studies indicate that this compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2][3] Unlike multi-kinase inhibitors such as sorafenib and pazopanib, this compound demonstrates a superior selectivity and a better toxicity profile.[4] A key observation in preclinical toxicology studies is the absence of hypertension, a common off-target effect associated with less selective VEGFR inhibitors.[5] While comprehensive data from a broad kinase panel screening is not publicly available, studies have quantified its high selectivity for VEGFR-3 over other family members, VEGFR-1 and VEGFR-2.[1]
Q2: How does the selectivity of this compound for VEGFR-3 compare to its activity against VEGFR-1 and VEGFR-2?
A2: this compound exhibits substantial selectivity for VEGFR-3. In a HEK293 cell-based autophosphorylation assay, the IC50 values were determined to be 39 nM for VEGFR-3, 260 nM for VEGFR-2, and 2130 nM for VEGFR-1, demonstrating a significantly higher potency for VEGFR-3.[1]
Q3: Does the primary metabolite of this compound show any different off-target activity?
A3: The main metabolite of this compound has been identified and is as potent and selective for VEGFR-3 as the parent compound. Preclinical data suggests it shares a similar favorable safety profile.
Q4: We are observing unexpected cellular phenotypes in our in vitro assays. Could this be an off-target effect of this compound?
A4: While this compound is highly selective, unexpected results in a specific cell line could arise from several factors. We recommend the following troubleshooting steps:
-
Confirm Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated.
-
VEGFR-3 Expression: Verify the expression level of VEGFR-3 in your specific cell line, as the on-target effects of this compound are dependent on its presence.
-
Assay Controls: Ensure you have included appropriate vehicle-only and positive controls (e.g., a known multi-kinase inhibitor) to differentiate between on-target, off-target, and non-specific effects.
-
Concentration Range: Use a wide concentration range of this compound to establish a clear dose-response relationship. Off-target effects, if any, may only appear at concentrations significantly higher than the IC50 for VEGFR-3.
Q5: In our animal model, we are not seeing the expected anti-tumor efficacy. Is it possible that off-target effects are limiting its activity?
A5: Suboptimal efficacy in vivo can be due to a variety of factors. Consider the following:
-
VEGFR-3 Expression in the Tumor Microenvironment: The therapeutic effect of this compound is linked to the expression of VEGFR-3 on tumor cells and/or cells within the tumor microenvironment.[4] We recommend confirming VEGFR-3 expression in your tumor model by immunohistochemistry or other methods.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen used in your study is sufficient to achieve and maintain therapeutic concentrations of this compound in the plasma and tumor tissue.
-
Animal Model Selection: The choice of animal model is critical. The anti-tumor effects of this compound have been demonstrated in various models, including the 4T1 mammary carcinoma and CT26 colon carcinoma models.[1]
-
Immune System Competence: this compound can modulate the tumor immune microenvironment.[5] Its full therapeutic potential, especially in combination with immunotherapy, may be best observed in immunocompetent animal models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity and potency of this compound in preclinical assays.
Table 1: Inhibitory Potency of this compound against VEGFR Family Kinases
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| VEGFR-3 | Autophosphorylation | HEK293 | 39 | [1] |
| VEGFR-2 | Autophosphorylation | HEK293 | 260 | [1] |
| VEGFR-1 | Autophosphorylation | HEK293 | 2130 | [1] |
Table 2: Inhibition of VEGF-Induced Endothelial Cell Proliferation by this compound
| Stimulating Ligand | Cell Type | IC50 (nM) | Reference |
| VEGF-C | hLMVEC | 15 | [1] |
| VEGF-D | hLMVEC | 8 | [1] |
| VEGF-A | hLMVEC | 155 | [1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These can serve as a reference for researchers designing or troubleshooting their own studies.
VEGFR Autophosphorylation Assay in HEK293 Cells
Objective: To determine the inhibitory potency of this compound on VEGFR-1, -2, and -3 autophosphorylation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human VEGFR-1, VEGFR-2, or VEGFR-3 are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound or vehicle control for a specified period.
-
Ligand Stimulation: Cells are stimulated with the respective ligands (e.g., VEGF-A for VEGFR-1 and -2, VEGF-C for VEGFR-3) to induce receptor autophosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
ELISA: A sandwich ELISA is used to quantify the levels of phosphorylated VEGFR. The capture antibody is specific for total VEGFR, and the detection antibody is specific for the phosphorylated form of the receptor.
-
Data Analysis: The percentage of inhibition of phosphorylation is calculated for each concentration of this compound relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Human Lymphatic Microvascular Endothelial Cell (hLMVEC) Proliferation Assay
Objective: To assess the effect of this compound on VEGF-induced proliferation of lymphatic endothelial cells.
Methodology:
-
Cell Culture: Primary human lymphatic microvascular endothelial cells (hLMVECs) are cultured in endothelial growth medium.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Starvation: The medium is replaced with a low-serum medium to synchronize the cells.
-
Compound and Ligand Treatment: Cells are treated with various concentrations of this compound in the presence of stimulating ligands (VEGF-A, VEGF-C, or VEGF-D).
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using a standard method such as the incorporation of BrdU or a resazurin-based assay.
-
Data Analysis: The inhibition of proliferation is calculated for each this compound concentration, and IC50 values are determined.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kaziatherapeutics.com [kaziatherapeutics.com]
- 3. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL [prnewswire.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
EVT801 Technical Support Center: Optimizing Dosage and Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of EVT801, a selective VEGFR-3 inhibitor. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help optimize this compound dosage to minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1] By selectively targeting VEGFR-3, this compound inhibits lymphangiogenesis (the formation of lymphatic vessels) and angiogenesis (the formation of new blood vessels) in the tumor microenvironment.[2][3][4] This mode of action helps to stabilize tumor vasculature, reduce tumor hypoxia, and decrease metastasis.[3][4] Additionally, this compound has been shown to reduce immunosuppressive cells and cytokines in the tumor microenvironment, suggesting it may enhance anti-tumor immune responses.[1][4]
Q2: What is the recommended starting dose for in vivo experiments?
A2: Preclinical studies in mouse models have shown anti-tumor effects at doses of 30 mg/kg administered orally twice daily.[1] However, the optimal dose will vary depending on the specific tumor model and experimental goals. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.
Q3: What is the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) in clinical trials?
A3: In a Phase 1 clinical trial in patients with advanced solid tumors, the maximum tolerated dose (MTD) of this compound was identified as 500mg administered twice a day (BID).[5][6][7] The recommended Phase 2 dose (RP2D) was established at 400mg BID for continuous monotherapy.[5][6][7][8]
Q4: What are the common toxicities observed with this compound?
A4: In the Phase 1 clinical trial, this compound was generally well-tolerated, with the majority of toxicities being mild to moderate and transient in nature.[5][7][8] Preclinical toxicology studies in monkeys showed that this compound did not cause an increase in blood pressure at doses up to 500 mg/kg, a common side effect of less selective VEGFR inhibitors. While specific preclinical toxicities are not detailed in the provided results, researchers should monitor for general signs of toxicity in animal models, such as weight loss, changes in behavior, or signs of gastrointestinal distress.
Q5: How does the toxicity profile of this compound compare to other VEGFR inhibitors?
A5: this compound is reported to have a more selective and less toxic profile compared to broader VEGFR inhibitors like sorafenib and pazopanib.[2][3][4] A key advantage is the lack of hypertension at pharmacologically relevant doses in preclinical models, a common dose-limiting toxicity for other drugs in this class.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High cell death at expected therapeutic concentrations | 1. Off-target effects in the specific cell line. 2. Incorrect dosage calculation or solvent toxicity. 3. Cell line is highly sensitive to VEGFR-3 inhibition. | 1. Confirm the IC50 for your specific cell line with a dose-response experiment. 2. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. 3. Use a lower concentration range and/or shorter incubation times. |
| Lack of inhibition of cell proliferation | 1. The cell line does not express sufficient levels of VEGFR-3. 2. The concentration of this compound is too low. 3. This compound has degraded due to improper storage. | 1. Confirm VEGFR-3 expression in your cell line via Western blot or flow cytometry. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Ensure this compound is stored correctly and prepare fresh stock solutions. |
| Inconsistent results between experiments | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times or drug concentrations. 3. Passage number of the cell line affecting its characteristics. | 1. Standardize cell seeding density and ensure consistent confluency at the start of each experiment. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock. 3. Use cells within a consistent and low passage number range. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Signs of toxicity in animal models (e.g., weight loss, lethargy) | 1. The administered dose is too high for the specific animal model or strain. 2. Formulation or vehicle is causing adverse effects. | 1. Reduce the dosage of this compound. 2. Conduct a pilot study with the vehicle alone to rule out vehicle-related toxicity. 3. Monitor animals daily for clinical signs of toxicity and establish clear endpoints for euthanasia if severe toxicity is observed. |
| Lack of anti-tumor efficacy | 1. The tumor model does not have a VEGFR-3-positive microenvironment. 2. Insufficient drug exposure at the tumor site. 3. The dosing schedule is not optimal. | 1. Confirm VEGFR-3 expression in the tumor microvasculature of your model. 2. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue. 3. Experiment with different dosing schedules (e.g., once daily vs. twice daily). |
| High variability in tumor growth within a treatment group | 1. Inconsistent tumor cell implantation. 2. Variability in the health status of the animals. 3. Uneven drug administration. | 1. Ensure consistent tumor cell numbers and injection technique. 2. Use age- and weight-matched animals from a reputable supplier. 3. Ensure accurate and consistent oral gavage technique. |
Data Presentation
In Vitro this compound Activity
| Target/Cell Line | Assay Type | IC50 (nM) |
| VEGFR-3 | Biochemical | 11 |
| VEGFR-1 | Biochemical | 396 |
| VEGFR-2 | Biochemical | 130 |
| VEGFR-3 | Cellular (HEK293) | 39 |
| VEGFR-1 | Cellular (HEK293) | 2130 |
| VEGFR-2 | Cellular (HEK293) | 260 |
| hLMVEC (VEGF-C induced) | Proliferation | 15 |
| hLMVEC (VEGF-D induced) | Proliferation | 8 |
| hLMVEC (VEGF-A induced) | Proliferation | 155 |
hLMVEC: Human Lymphatic Microvascular Endothelial Cells
This compound Clinical Trial Dosage Information
| Parameter | Dosage |
| Maximum Tolerated Dose (MTD) | 500mg BID |
| Recommended Phase 2 Dose (RP2D) | 400mg BID |
BID: Twice a day
Experimental Protocols
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of endothelial or tumor cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Method:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for VEGFR-3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on VEGFR-3 phosphorylation.
Materials:
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Method:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a ligand (e.g., VEGF-C) for a short period (e.g., 10-15 minutes) to induce VEGFR-3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-VEGFR-3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total VEGFR-3 and a loading control to ensure equal protein loading.
Mandatory Visualizations
Caption: this compound inhibits VEGFR-3 signaling.
Caption: Experimental workflow for this compound evaluation.
Caption: Troubleshooting decision tree for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of adverse effects of anti-VEGF therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
EVT801 Oral Administration Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during the oral administration of EVT801 in a research setting.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the recommended dose for this compound in preclinical studies? | In preclinical mouse models, oral administration of 30 mg/kg of this compound twice daily has shown significant inhibition of tumor growth.[1] |
| What is the established oral dose in clinical trials? | A Phase 1 clinical trial (NCT05114668) in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 500mg twice a day (BID) and a recommended Phase 2 dose (RP2D) of 400mg BID for continuous monotherapy.[2][3] |
| What is the formulation of this compound used in clinical trials? | This compound was administered as an oral capsule formulation in the Phase 1 clinical trial.[4] |
| Is there any information on the oral bioavailability of this compound? | Specific data on the oral bioavailability of this compound in humans is not publicly available. However, it is described as an "orally available" VEGFR-3 inhibitor that has undergone successful Phase 1 clinical evaluation.[5] Preclinical pharmacokinetic data may be available upon request from Kazia Therapeutics.[6] |
| How should this compound be stored? | For research purposes, this compound is typically supplied as a solid. Specific storage conditions should be followed as per the supplier's data sheet. Solutions in solvents like DMSO can also be prepared and stored as recommended. |
| What is the mechanism of action of this compound? | This compound is a highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). By inhibiting VEGFR-3, it blocks the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis), which are crucial for tumor growth and metastasis.[7][8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results with oral administration. | Inconsistent Dosing: Inaccurate preparation of dosing solutions or gavage technique.Animal-to-Animal Variability: Differences in metabolism and absorption among individual animals. | Standardize Procedures: Ensure consistent and accurate preparation of this compound formulation for every experiment. Use precise oral gavage techniques.Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Mild to moderate gastrointestinal distress observed in animal models. | Drug-Related Toxicity: Although generally well-tolerated in clinical trials with mainly mild to moderate transient toxicities, direct irritation of the gastrointestinal tract is a possibility with oral kinase inhibitors.[2][3] | Dose Adjustment: Consider if the dose being used is appropriate for the specific animal model and consult relevant preclinical literature.Vehicle Control: Ensure the vehicle used for administration is not causing the observed effects.Monitor Animal Welfare: Closely monitor animals for signs of distress and consult with a veterinarian. |
| Potential for drug-drug interactions. | Metabolism: this compound undergoes O-demethylation to an active metabolite, SAR401849.[1] Co-administration with compounds that are strong inhibitors or inducers of the metabolizing enzymes could alter this compound exposure. | Review Co-administered Compounds: Carefully review any other compounds being administered to the animals for their potential to interact with drug-metabolizing enzymes.Staggered Dosing: If a potential interaction is suspected, consider a staggered dosing schedule if the experimental design allows. |
| Uncertainty about the effect of food on absorption. | Food-Drug Interaction: The effect of food on the pharmacokinetics of this compound has not been publicly disclosed. Food can affect the absorption of oral drugs in various ways.[9][10][11][12] | Standardize Feeding Schedule: To ensure consistency across experiments, administer this compound at the same time relative to the animals' feeding cycle (e.g., always in a fasted state or a specific time after feeding). |
Experimental Protocols
In Vivo Oral Administration in a Mouse Tumor Model (Example Protocol)
This is a generalized protocol based on common practices and should be adapted to specific experimental needs.
-
Preparation of this compound Formulation:
-
Based on the desired dose (e.g., 30 mg/kg), calculate the total amount of this compound needed for the study cohort.
-
Select an appropriate vehicle for oral administration (e.g., a mixture of a suspending agent like 0.5% methylcellulose and a solubilizing agent like 0.2% Tween 80 in sterile water). The exact vehicle should be optimized for this compound's solubility.
-
Prepare the formulation by first creating a homogenous paste of the this compound powder with a small amount of the vehicle, then gradually adding the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
-
Animal Dosing:
-
House mice in accordance with institutional guidelines.
-
Tumor cells are implanted subcutaneously or orthotopically.
-
Once tumors reach a predetermined size, randomize animals into treatment and control groups.
-
Administer the this compound formulation or vehicle control orally via gavage once or twice daily, as per the experimental design. The volume administered should be based on the individual animal's body weight.
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health status.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).
-
Data Presentation
Phase 1 Clinical Trial (NCT05114668) Dosing Cohorts [2][3]
| Dosing Cohort | Dose | Frequency |
| 1 | 50mg | Daily |
| ... | ... | ... |
| 6 | 500mg | Twice a day (BID) |
Recommended Dosing for Further Studies [2][3]
| Parameter | Dose |
| Maximum Tolerated Dose (MTD) | 500mg BID |
| Recommended Phase 2 Dose (RP2D) | 400mg BID |
Visualizations
Caption: this compound inhibits the VEGFR-3 signaling pathway.
Caption: Workflow for in vivo oral administration studies.
Caption: Troubleshooting logic for experimental variability.
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 3. onclive.com [onclive.com]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 8. EVT-801 by Kazia Therapeutics for Ovarian Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 9. Effects of food on clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The effect of food on the pharmacokinetics of WXFL10203614, a potential selective JAK1 inhibitor, in healthy Chinese subjects [frontiersin.org]
- 11. Effect of Food on the Pharmacokinetics of the Investigational Aurora A Kinase Inhibitor Alisertib (MLN8237) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244: A Randomized Phase I Study in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of EVT801 for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of EVT801, a selective VEGFR-3 inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
While specific oral bioavailability data for this compound in preclinical models has not been formally published, it is described as an orally available small molecule inhibitor of VEGFR-3[1]. Preclinical studies have utilized oral administration of this compound in capsule form[1]. For context, a structurally similar selective VEGFR-3 inhibitor with a thieno[2,3-d]pyrimidine core was reported to have an oral bioavailability of 30.9% in rats[2]. This suggests that while orally active, there may be opportunities to enhance the bioavailability of this compound for optimal therapeutic effect in research settings.
Q2: What are the potential reasons for suboptimal oral bioavailability of a small molecule inhibitor like this compound?
Suboptimal oral bioavailability of small molecule inhibitors can be attributed to several factors, broadly categorized by the Biopharmaceutics Classification System (BCS):
-
Poor Aqueous Solubility (BCS Class II or IV): The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many kinase inhibitors are lipophilic and exhibit poor water solubility.
-
Poor Membrane Permeability (BCS Class III or IV): The compound may dissolve but cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.
Q3: How does this compound exert its therapeutic effect?
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). By inhibiting VEGFR-3, this compound can block the signaling pathways involved in lymphangiogenesis (the formation of new lymphatic vessels), which is a crucial process for tumor metastasis. Additionally, this compound has been shown to modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses[3][4].
Troubleshooting Guide: Enhancing this compound Bioavailability
This guide provides potential strategies to address suboptimal bioavailability of this compound, categorized by the likely underlying issue.
Scenario 1: Poor Aqueous Solubility is Suspected
If this compound exhibits poor dissolution in aqueous media, the following formulation strategies can be employed to enhance its solubility.
Formulation Strategies for Poor Solubility:
| Strategy | Description | Key Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix at a molecular level, converting it to an amorphous state with a higher dissolution rate. | Choice of polymer (e.g., PVP, HPMC, Soluplus®) is critical. The drug-to-polymer ratio needs to be optimized. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. | Excipient selection is crucial for solubilizing the drug and ensuring spontaneous emulsification. The formulation must be physically and chemically stable. |
| Particle Size Reduction (Micronization/Nanonization) | Reducing the particle size of the drug increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Can be achieved through techniques like jet milling or high-pressure homogenization. May not be sufficient for very poorly soluble compounds. |
Scenario 2: Poor Permeability is Suspected
If this compound has adequate solubility but poor absorption across the intestinal epithelium, the following approaches can be considered.
Strategies for Poor Permeability:
| Strategy | Description | Key Considerations |
| Permeation Enhancers | Excipients that can transiently and reversibly increase the permeability of the intestinal membrane. | Examples include medium-chain fatty acids and their derivatives. Potential for local irritation needs to be assessed. |
| Lipid-Based Formulations (e.g., SEDDS) | Can enhance permeability by interacting with the cell membrane and promoting transcellular and/or paracellular transport. | The lipid components can also facilitate lymphatic uptake, bypassing first-pass metabolism. |
| Efflux Pump Inhibitors | Co-administration with inhibitors of efflux pumps like P-glycoprotein (e.g., Verapamil, although clinical use for this purpose is limited) can increase intracellular drug concentration. | This approach is complex and requires careful evaluation of potential drug-drug interactions. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a poorly water-soluble drug like this compound.
-
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both this compound and the polymer)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Accurately weigh the calculated amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation for this compound.
-
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Formulation Development:
-
Based on the solubility studies, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected excipients (e.g., Oil:Surfactant:Co-surfactant - 40:40:20, 30:50:20, etc.).
-
Accurately weigh the components into a glass vial.
-
Heat the mixture in a water bath at 40-50°C to facilitate mixing.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
-
Drug Loading:
-
Add a pre-determined amount of this compound to the optimized blank SEDDS formulation.
-
Gently heat and vortex until the drug is completely dissolved.
-
-
Self-Emulsification Assessment:
-
Add a small amount (e.g., 100 µL) of the this compound-loaded SEDDS to a larger volume of distilled water (e.g., 250 mL) with gentle stirring.
-
Visually observe the formation of an emulsion. A successful SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
-
-
Protocol 3: In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of an this compound formulation in a murine model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
-
Groups:
-
Group 1 (Intravenous - IV): this compound in a suitable vehicle for IV administration (e.g., saline with a solubilizing agent). Dose: e.g., 1-5 mg/kg.
-
Group 2 (Oral - PO): this compound formulation (e.g., suspension, solid dispersion, or SEDDS) in a suitable vehicle (e.g., water, 0.5% methylcellulose). Dose: e.g., 10-50 mg/kg.
-
-
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the designated dose to each mouse via the appropriate route (IV or oral gavage).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters for both IV and PO routes, including:
-
Area Under the Curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Data Presentation
Table 1: Hypothetical Preclinical Pharmacokinetic Parameters of this compound in Mice
The following table presents example pharmacokinetic data that could be obtained from a preclinical study.
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 2.0 |
| AUC (0-t) (ng*h/mL) | 3000 | 9000 |
| t1/2 (h) | 4.5 | 5.0 |
| Absolute Bioavailability (F%) | - | 30% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the preparation of this compound solid dispersion.
Caption: Workflow for in vivo oral bioavailability assessment of this compound.
References
- 1. kaziatherapeutics.com [kaziatherapeutics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kaziatherapeutics.com [kaziatherapeutics.com]
- 4. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
How to troubleshoot inconsistent results with EVT801
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with EVT801. The information is designed to address potential inconsistencies and challenges encountered during pre-clinical and clinical research.
Troubleshooting Guide: Inconsistent Results with this compound
Researchers may occasionally observe variability in the efficacy and experimental outcomes with this compound. This guide provides a structured approach to troubleshooting these inconsistencies.
Q1: We are observing variable anti-tumor efficacy with this compound across different cancer models. What are the potential causes?
Several factors can contribute to variable efficacy. A primary consideration is the expression level of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), the molecular target of this compound.[1][2] The efficacy of this compound is anticipated to be dependent on the level of VEGFR-3 expression.[1]
Troubleshooting Steps:
-
Verify VEGFR-3 Expression: Confirm the VEGFR-3 expression status of your tumor models (cell lines or patient-derived xenografts). It is crucial to establish a baseline of VEGFR-3 expression to correlate with this compound activity. Preclinical data suggests that this compound is effective in tumors with VEGFR-3-positive microenvironments.[3]
-
Assess Tumor Microenvironment: The mechanism of this compound involves modulation of the tumor microenvironment, including the stabilization of tumor vasculature and reduction of hypoxia.[1][3] Differences in the tumor microenvironment between models can influence outcomes.
-
Review Dosing and Administration: Ensure consistent and appropriate dosing and administration schedules. The recommended Phase 2 dose has been identified as 400mg twice a day (BID).[4][5] In preclinical mouse models, a dose of 30 mg/kg administered orally twice daily has shown inhibitory effects.[6]
Q2: Our in vitro proliferation assays with this compound are showing inconsistent IC50 values. How can we improve consistency?
Inconsistent IC50 values in in vitro assays can arise from several experimental variables.
Troubleshooting Steps:
-
Cell Line Authentication and Passage Number: Ensure the use of authenticated cell lines with a consistent and low passage number. Genetic drift in cell lines can alter their response to inhibitors.
-
VEGF Ligand Stimulation: this compound is a selective inhibitor of VEGFR-3.[1][6] Its inhibitory activity is most pronounced in the presence of its ligands, VEGF-C or VEGF-D. Ensure that your proliferation assays are conducted with consistent concentrations of these growth factors to stimulate the VEGFR-3 pathway.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, serum concentration in the media, and incubation times.
Experimental Protocol: Endothelial Cell Proliferation Assay
| Step | Procedure |
| 1. Cell Seeding | Seed human lymphatic microvascular endothelial cells (hLMVECs) in 96-well plates at a density of 5,000 cells/well. |
| 2. Starvation | After 24 hours, starve the cells in serum-free media for 18 hours. |
| 3. Treatment | Treat the cells with a serial dilution of this compound for 1 hour. |
| 4. Stimulation | Stimulate the cells with recombinant human VEGF-C (50 ng/mL). |
| 5. Incubation | Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. |
| 6. Proliferation Measurement | Assess cell proliferation using a standard method such as the CyQUANT® Direct Cell Proliferation Assay. |
Q3: We are not observing the expected changes in immune cell populations in our in vivo studies. What could be the issue?
This compound is expected to enhance anti-cancer immunity by decreasing immunosuppressive cells and promoting T-cell infiltration.[1][7] If these effects are not observed, consider the following:
Troubleshooting Steps:
-
Timing of Analysis: The modulation of the immune microenvironment may be time-dependent. Consider performing immunophenotyping at different time points during and after treatment.
-
Immune Competence of the Model: Ensure that the in vivo model used is immunocompetent (e.g., syngeneic mouse models) to allow for the study of immune modulation.
-
Baseline Immune Status: The baseline immune composition of the tumor microenvironment can influence the response to this compound. Characterize the immune infiltrate prior to treatment.
Logical Troubleshooting Flow for Inconsistent In Vivo Immune Effects
Caption: Troubleshooting inconsistent in vivo immune effects with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, orally available inhibitor of VEGFR-3.[1][6] Its proposed mechanism of action involves three key anti-cancer activities:
-
Inhibition of Angiogenesis and Lymphangiogenesis: By blocking VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels that tumors need to grow and metastasize.[1][3]
-
Reduction of Immunosuppression: It helps to create a more favorable tumor microenvironment for an anti-cancer immune response by decreasing immunosuppressive cytokines and cells.[1][3]
-
Promotion of T-cell Infiltration: this compound facilitates the infiltration of T-cells into the tumor, which is crucial for an effective anti-tumor immune response.[1]
Signaling Pathway of this compound Action
Caption: this compound inhibits VEGFR-3 signaling to block tumor progression.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for VEGFR-3. It also inhibits VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[1] Its inhibitory activity against other kinases is significantly lower, suggesting a more targeted and potentially less toxic profile compared to broader kinase inhibitors.[3]
IC50 Values of this compound for VEGFRs
| Receptor | IC50 (nM) |
| VEGFR-3 | 11 |
| VEGFR-2 | 260 |
| VEGFR-1 | 2130 |
| Data from in vitro assays in HEK293 cells.[6] |
Q3: What were the key findings from the Phase I clinical trial of this compound?
The Phase I clinical trial was a dose-escalation study in patients with advanced solid tumors.[1][8]
Summary of Phase I Clinical Trial Results
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 500mg twice a day (BID)[4][9] |
| Recommended Phase 2 Dose (RP2D) | 400mg twice a day (BID)[4][5][9] |
| Safety and Tolerability | Generally well-tolerated, with most toxicities being mild to moderate and transient.[4][5][9] |
| Patient Population | 26 patients with eleven different cancer types were enrolled.[4][5][9] |
| Efficacy Signals | Encouraging clinical activity was observed, particularly in patients with high-grade serous ovarian cancer, with 46% having stable disease or better for at least three cycles.[4][5] |
Experimental Workflow for a Phase I Dose-Escalation Trial
Caption: Workflow of the this compound Phase I dose-escalation clinical trial.
References
- 1. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 2. EVT-801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KAZIA REPORTS SUCCESSFUL STAGE 1 COMPLETION OF THE this compound PHASE 1 CLINICAL TRIAL IN ADVANCED CANCER PATIENTS [prnewswire.com]
EVT801 Efficacy and VEGFR-3 Expression: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) expression levels on the efficacy of EVT801, a selective VEGFR-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor that selectively targets the VEGFR-3 tyrosine kinase.[1] Its proposed mechanism of action involves three key anti-cancer activities:
-
Inhibition of Angiogenesis and Lymphangiogenesis: By blocking VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels, which are crucial for tumor growth and metastasis. This leads to a stabilization of the tumor vasculature and a reduction in the tumor's nutrient and oxygen supply.[2][3]
-
Modulation of the Tumor Microenvironment: this compound helps to alleviate hypoxia (low oxygen levels) within the tumor.[3][4]
-
Enhancement of Anti-Cancer Immunity: By reducing hypoxia and immunosuppressive cytokines, this compound promotes the infiltration of T-cells into the tumor, thereby bolstering the body's natural anti-tumor immune response.[2][3]
Q2: Is the efficacy of this compound dependent on VEGFR-3 expression levels?
A2: Yes, the efficacy of this compound is expected to be dependent on the level of VEGFR-3 expression.[2][3] Preclinical studies have shown that this compound has a more potent effect in tumors with higher VEGFR-3 expression. However, a significant anti-tumor effect has been observed even in models with relatively low, but present, VEGFR-3 expression.[1]
Q3: What is the minimum level of VEGFR-3 expression required for this compound to be effective?
A3: The minimum threshold of VEGFR-3 expression for effective clinical application of this compound is still under investigation and needs to be confirmed in clinical trials.[2][3] However, a preclinical study on a patient-derived xenograft tumor model demonstrated a significant effect in a model where only 20% of tumor cells expressed VEGFR-3.[1] This suggests that even tumors with a modest proportion of VEGFR-3 positive cells may respond to treatment.
Q4: How does the selectivity of this compound for VEGFR-3 compare to other VEGFR inhibitors?
A4: this compound is a highly selective inhibitor of VEGFR-3.[2] In preclinical studies, it has demonstrated significantly higher potency for VEGFR-3 compared to VEGFR-1 and VEGFR-2. This selectivity is a key differentiating factor from broader spectrum multi-kinase inhibitors and may contribute to a more favorable safety profile.[4]
Q5: Is there any clinical data available on the relationship between VEGFR-3 expression and patient response to this compound?
A5: A Phase 1 clinical trial (NCT05114668) of this compound is ongoing.[3][5][6] One of the exploratory objectives of this study is to correlate the overall response rate to VEGFR-3 expression in tumor samples.[7] Preliminary data has shown encouraging clinical activity in patients with advanced ovarian cancer, with 46% of patients experiencing stable disease or better.[8][9] Biomarker analysis from the trial has indicated strong VEGFR-3 expression in some cancer indications.[7] However, detailed quantitative data correlating VEGFR-3 levels with patient outcomes is not yet publicly available.
Troubleshooting Guide
Issue: Suboptimal this compound efficacy in a preclinical in vivo model.
| Potential Cause | Troubleshooting Steps |
| Low or absent VEGFR-3 expression in the tumor model. | 1. Verify VEGFR-3 Expression: Use a validated immunohistochemistry (IHC) protocol (see Experimental Protocols section) or other quantitative methods to confirm the VEGFR-3 expression level in your tumor model. 2. Select an Appropriate Model: If VEGFR-3 expression is confirmed to be low or absent, consider using a different tumor model known to have higher VEGFR-3 expression. |
| Suboptimal drug dosage or administration schedule. | 1. Review Dosing Regimen: Preclinical studies have shown efficacy with oral administration of this compound at doses such as 30 mg/kg twice daily.[2] Review your dosing regimen to ensure it is within the effective range. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to ensure adequate drug exposure in the animals. |
| Drug resistance mechanisms. | 1. Investigate Alternative Signaling Pathways: Tumors can develop resistance to targeted therapies by activating alternative signaling pathways.[10] Consider investigating other pro-angiogenic pathways that may be active in your model. 2. Combination Therapy: Preclinical data suggests that this compound may have synergistic effects when combined with immune checkpoint inhibitors.[5][11][12] Exploring combination therapies could be a viable strategy to overcome resistance. |
Issue: Inconsistent or non-specific staining in VEGFR-3 immunohistochemistry.
| Potential Cause | Troubleshooting Steps |
| Suboptimal antibody or protocol. | 1. Use a Validated Antibody: Ensure you are using a primary antibody that has been validated for specificity to VEGFR-3.[12] 2. Optimize Protocol: Follow a validated IHC protocol, paying close attention to antigen retrieval, antibody incubation times, and detection reagents. Refer to the detailed protocol in the Experimental Protocols section. 3. Include Proper Controls: Always include positive and negative controls in your IHC experiments to ensure the specificity of the staining. |
| Tissue fixation and processing issues. | 1. Standardize Fixation: Ensure consistent and adequate fixation of tissue samples, as this can significantly impact antigen preservation. 2. Review Processing Steps: Review all tissue processing steps to identify any potential sources of variability. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC₅₀ Value |
| VEGFR-3 Autophosphorylation Inhibition | HEK293 | 39 nM |
| VEGFR-1 Autophosphorylation Inhibition | HEK293 | 2130 nM |
| VEGFR-2 Autophosphorylation Inhibition | HEK293 | 260 nM |
| VEGF-C Induced Proliferation Inhibition | hLMVEC | 15 nM |
| VEGF-D Induced Proliferation Inhibition | hLMVEC | 8 nM |
| VEGF-A Induced Proliferation Inhibition | hLMVEC | 155 nM |
Data sourced from MedchemExpress and Paillasse et al., Cancer Research Communications (2022).[1][2]
Table 2: Preclinical In Vivo Efficacy of this compound
| Tumor Model | VEGFR-3 Expression | Treatment | Outcome |
| RT-HAM-001 (Patient-Derived Xenograft) | 20% of tumor cells expressed FLT4 (VEGFR-3) mRNA | This compound (30 mg/kg, twice daily) | Significant reduction in tumor volume |
Data sourced from Paillasse et al., Cancer Research Communications (2022).[1]
Experimental Protocols
Immunohistochemistry (IHC) for VEGFR-3 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is based on the methodology described by Paillasse et al. (2022) for the detection of human VEGFR-3.[8]
1. Deparaffinization and Rehydration:
- Perform deparaffinization of FFPE tissue sections using xylene or a xylene substitute.
- Rehydrate the sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
2. Antigen Retrieval:
- Use a heat-induced epitope retrieval (HIER) method.
- Immerse slides in a retrieval solution such as UltraCC2 solution.
- Heat the slides at high temperature (95°C to 100°C) for 32 to 40 minutes.
- Allow slides to cool to room temperature.
3. Staining Procedure (Automated Stainer - e.g., VENTANA discovery Ultra):
- Load slides onto the automated staining instrument.
- Primary Antibody Incubation: Incubate with a validated primary antibody against human VEGFR-3.
- Detection System: Use a suitable detection system, such as the VENTANA multimer UltraMap anti-rabbit HRP, according to the manufacturer's instructions.
- Chromogen: Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine).
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
4. Dehydration and Mounting:
- Dehydrate the stained sections through a graded series of ethanol and clear in xylene or a xylene substitute.
- Mount the coverslip using a permanent mounting medium.
5. Image Analysis and Quantification:
- Acquire high-resolution digital images of the stained slides.
- Quantify VEGFR-3 expression by assessing the percentage of positively stained cells and the staining intensity (e.g., using an H-score).
Visualizations
Caption: this compound inhibits the VEGFR-3 signaling pathway.
Caption: Workflow for assessing this compound efficacy.
Caption: Expected correlation of VEGFR-3 and efficacy.
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. kaziatherapeutics.com [kaziatherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- 10. Estimation of Immunohistochemical Expression of VEGF in Ductal Carcinomas of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. COMPELLING PRECLINICAL DATA FOR KAZIA'S this compound PUBLISHED IN PEER-REVIEWED CANCER RESEARCH JOURNAL - BioSpace [biospace.com]
- 12. aacrjournals.org [aacrjournals.org]
EVT801 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with EVT801 in experimental setups. The following information is compiled from publicly available datasheets and research publications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
A2: This is a common issue when working with hydrophobic compounds like this compound. Precipitation upon dilution into aqueous buffers is often due to the compound's low solubility in water. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation. However, a slightly higher but still non-toxic concentration of DMSO in the final working solution can sometimes help maintain solubility. It is essential to determine the tolerance of your specific cell line to DMSO.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of aqueous medium, perform a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed (37°C) medium, gently mixing, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Always warm your cell culture medium or buffer to 37°C before adding the this compound solution. This can help increase the solubility of the compound.
-
Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serum Content: The presence of serum in the cell culture medium can sometimes aid in the solubilization of hydrophobic compounds through binding to proteins like albumin. If you are using serum-free media, you may be more likely to encounter precipitation.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A3: It is not recommended to prepare high-concentration stock solutions of this compound in aqueous buffers like PBS, as the compound is poorly soluble in water. Stock solutions should be prepared in an organic solvent like DMSO.
Q4: How should I store my this compound stock solution?
A4: Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Quantitative Solubility Data
The solubility of this compound can vary between different batches. The following data is provided as a general guide.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 36 - 73 | 97.98 - 198.69 | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1] |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 367.41 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.67 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Formulation of this compound for Oral Gavage
The following are two example formulations for preparing this compound for oral administration in animal models.[1] The choice of formulation may depend on the specific experimental requirements and the desired dosing volume. It is recommended to perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Formulation 1: PEG300, Tween-80, and Water
This formulation is suitable for achieving a clear solution.
Materials:
-
This compound stock solution in DMSO (e.g., 12 mg/mL)
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O)
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 50 µL of a 12 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly. This solution should be used immediately.
Formulation 2: Corn Oil
This formulation is an alternative for suspending this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 3 mg/mL)
-
Corn oil
Procedure (for 1 mL of working solution):
-
To 950 µL of corn oil, add 50 µL of a 3 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly to ensure a uniform suspension.
-
This mixed solution should be used immediately.
Visualizations
This compound Mechanism of Action: Inhibition of VEGFR-3 Signaling
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). Upon binding of its ligands, VEGF-C or VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis and angiogenesis. This compound blocks this process by inhibiting the kinase activity of VEGFR-3.[2][3]
Caption: this compound inhibits the VEGFR-3 signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the key steps and considerations for preparing this compound for use in cell-based assays to avoid precipitation.
Caption: Workflow for preparing this compound for in vitro use.
References
- 1. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiotoxicity of VEGFR Inhibitors
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the potential cardiotoxicity associated with Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, with a focus on principles applicable to selective agents like EVT801. While this compound is a novel and selective inhibitor of VEGFR-3 with a reported lower toxicity profile compared to broader inhibitors like sorafenib and pazopanib, understanding the general mechanisms of VEGFR inhibitor cardiotoxicity is crucial for robust experimental design and data interpretation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cardiotoxicity for VEGFR inhibitors?
A1: The cardiotoxicity of VEGFR inhibitors is multifactorial and can stem from both "on-target" and "off-target" effects.[3]
-
On-Target Effects (VEGFR Inhibition): Although cardiomyocytes express VEGFRs (VEGFR-1, -2, and -3), the inhibition of VEGF signaling can disrupt crucial pro-survival pathways.[4][5] This can lead to mitochondrial dysfunction, impaired cardiomyocyte turnover, and reduced nitric oxide synthesis, resulting in vasoconstriction and hypertension.[6][7]
-
Off-Target Effects: Many multi-kinase inhibitors can affect other pathways vital for cardiomyocyte health, such as the platelet-derived growth factor receptor (PDGFR). Inhibition of PDGFR can lead to the loss of pericytes, impairing coronary microcirculation.[6] Some inhibitors also impact the RAF/MAPK/ERK pathway, which is involved in cardiomyocyte proliferation.[7] A primary consequence of these disruptions is mitochondrial dysfunction and increased oxidative stress, which can trigger apoptosis (programmed cell death).[6]
Q2: How does a selective VEGFR-3 inhibitor like this compound differ in its cardiotoxicity profile?
A2: this compound is a highly selective inhibitor of VEGFR-3, with significantly less activity against VEGFR-1 and VEGFR-2 compared to multi-kinase inhibitors.[8] Preclinical data suggests it has a more favorable toxicity profile than less selective VEGFR inhibitors.[1][2] By primarily targeting VEGFR-3, which is more critical for lymphangiogenesis, this compound may spare some of the vital "on-target" signaling in cardiomyocytes that are more dependent on VEGFR-1/2. However, as VEGFR-3 is expressed in cardiomyocytes and plays a role in hypertrophy and survival, high-dose or long-term exposure could still pose a risk, warranting careful in vitro evaluation.[5][9]
Q3: What are the common in vitro models for assessing VEGFR inhibitor cardiotoxicity?
A3: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a leading model for preclinical cardiotoxicity screening.[10][11][12] They offer a human-relevant system to assess various endpoints, including:
-
Cytotoxicity: Measures drug-induced cell death.
-
Electrophysiology: Detects arrhythmias and changes in ion channel function.
-
Contractility: Assesses the force and frequency of cardiomyocyte beating.
-
Metabolic Health: Evaluates mitochondrial function and energy production.[12][13] 3D cardiac tissue models derived from hiPSC-CMs are also gaining prominence as they better mimic the structure and function of native heart tissue.[10]
Q4: What general strategies can be explored in vitro to mitigate cardiotoxicity?
A4: Experimental mitigation strategies often focus on counteracting the downstream effects of VEGFR inhibition:
-
Antioxidant Co-treatment: To combat the oxidative stress that leads to mitochondrial damage and apoptosis.
-
Metabolic Substrates: Supplementing media with specific nutrients to support mitochondrial function.
-
Cardioprotective Agents: Testing co-administration with agents known to protect heart cells, such as ACE inhibitors or beta-blockers, though this is more common in clinical management.[14]
-
Dose Optimization: Determining the lowest effective concentration to minimize off-target and exaggerated on-target toxicity.
Troubleshooting Guide
Issue 1: High levels of cardiomyocyte death observed after treatment with a VEGFR inhibitor.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response curve starting from a low nanomolar range. | VEGFR inhibitors can have steep toxicity curves. The IC50 for receptor inhibition may be much lower than the concentration causing overt cytotoxicity.[8] |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the highest concentration used in the experiment. | Solvents like DMSO can be toxic to cardiomyocytes at concentrations as low as 0.1-0.5%. |
| Rapid Onset Apoptosis | Measure early markers of apoptosis (e.g., Caspase-3/7 activity) at earlier time points (e.g., 6, 12, 24 hours). | Cytotoxicity assays like LDH or MTT may only show effects after significant cell death has already occurred. |
| Oxidative Stress | Co-treat with an antioxidant like N-acetylcysteine (NAC) and re-assess viability. | If viability improves, it suggests oxidative stress is a key mechanism of the observed toxicity. |
Issue 2: No change in cell viability, but a significant decrease in cardiomyocyte contractility (beating).
| Potential Cause | Troubleshooting Step | Rationale |
| Mitochondrial Dysfunction | Assess mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRM. | A decrease in membrane potential is an early indicator of mitochondrial stress that precedes cell death. |
| Ion Channel Disruption | Use calcium imaging (e.g., with Fura-2 or Fluo-4) to assess calcium transient dynamics. | Disrupted calcium handling is a common cause of contractile dysfunction. |
| Metabolic Failure | Measure cellular ATP levels. | A drop in ATP indicates an energy crisis within the cell, which directly impacts the energy-intensive process of contraction.[15] |
Experimental Protocols & Data
Protocol 1: Assessing Cytotoxicity using a Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the viability of hiPSC-CMs in a 96-well format after drug treatment.
Methodology:
-
Cell Plating: Plate hiPSC-CMs in a 96-well plate at a density that achieves a confluent, beating monolayer (typically 50,000 - 100,000 cells/well). Allow cells to recover for 48-72 hours.
-
Drug Preparation: Prepare a 2x concentration series of the VEGFR inhibitor (e.g., this compound) in culture medium. Include a vehicle control (e.g., 0.2% DMSO) and a positive control for toxicity (e.g., 5 µM Doxorubicin).
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2x drug solution. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with medium only.
Protocol 2: Measuring Apoptosis with Caspase-Glo® 3/7 Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Methodology:
-
Cell Plating & Treatment: Follow steps 1-3 from Protocol 1. A shorter incubation time (e.g., 12 or 24 hours) is often optimal for detecting peak caspase activity.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis: Measure luminescence using a plate-reading luminometer. An increase in the relative light units (RLU) indicates higher caspase activity and apoptosis.
Comparative Toxicity Data for VEGFR Inhibitors
The following table summarizes representative IC50 (inhibitory concentration) and LD50 (lethal dose) values for different VEGFR inhibitors tested on hiPSC-CMs, illustrating the concept of a therapeutic window. Note: These are example values derived from literature and should not be considered absolute for all cell lines or conditions.
| Inhibitor | Primary Target(s) | Kinase Inhibition IC50 (VEGFR-2) | hiPSC-CM Viability LD50 (72h) | Reference |
| Sunitinib | VEGFR, PDGFR, c-KIT | ~2 nM | ~10 µM | [12] |
| Sorafenib | VEGFR, PDGFR, RAF | ~90 nM | ~8 µM | [11] |
| Pazopanib | VEGFR, PDGFR, c-KIT | ~30 nM | >20 µM | [1] |
| This compound | VEGFR-3 | ~260 nM | Reported as less toxic | [1][8] |
Visualizations
Signaling Pathways
Caption: VEGFR inhibitor cardiotoxicity pathways.
Experimental Workflow
Caption: Workflow for in vitro cardiotoxicity assessment.
Troubleshooting Logic
Caption: Troubleshooting unexpected cytotoxicity results.
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiotoxic effects of angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGF-A in Cardiomyocytes and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Targeted Metabolomics-Based Assay Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Identifies Structural and Functional Cardiotoxicity Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
Validation & Comparative
EVT801 vs. Sorafenib in Hepatocellular Carcinoma: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of EVT801 and sorafenib, two kinase inhibitors with distinct mechanisms of action, in hepatocellular carcinoma (HCC) models. The information presented is based on available experimental data to assist in the evaluation of their potential as therapeutic agents for HCC.
Executive Summary
Sorafenib, a multi-kinase inhibitor, has been a standard of care for advanced HCC, targeting tumor cell proliferation and angiogenesis through the inhibition of Raf kinases and various receptor tyrosine kinases like VEGFR and PDGFR. This compound is a novel, highly selective inhibitor of VEGFR-3, which plays a crucial role in angiogenesis and lymphangiogenesis. Preclinical evidence suggests that this compound exhibits potent anti-tumor and anti-metastatic effects, primarily by modulating the tumor microenvironment and enhancing anti-tumor immunity, offering a more targeted approach with a potentially better safety profile compared to the broader activity of sorafenib.
Mechanism of Action
This compound: this compound is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3)[1]. Its mechanism of action in cancer models involves a multi-faceted approach. By selectively inhibiting VEGFR-3, this compound impairs tumor angiogenesis and lymphangiogenesis, which are critical for tumor growth and metastasis[2]. This leads to a stabilization of the tumor vasculature, a reduction in hypoxia within the tumor microenvironment, and a decrease in immunosuppressive cytokines and cells[2]. Ultimately, this promotes the infiltration of T-cells into the tumor, fostering a more robust and lasting anti-tumor immune response[2].
Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor progression[3][4]. It inhibits the Raf/MEK/ERK signaling cascade, which is crucial for tumor cell proliferation[4]. Additionally, sorafenib targets receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting tumor angiogenesis[4]. This dual action of inhibiting both tumor cell proliferation and the blood supply to the tumor contributes to its anti-cancer effects in HCC[4].
Signaling Pathway Diagrams
Preclinical Efficacy: In Vitro Studies
Table 1: this compound In Vitro Activity
| Target/Cell Line | Assay Type | IC50 | Reference |
| VEGFR-3 | Kinase Assay | 11 nM | [1] |
| VEGFR-1 | Kinase Assay | 2130 nM | [1] |
| VEGFR-2 | Kinase Assay | 260 nM | [1] |
| hLMVEC (human lymphatic microvascular endothelial cells) | Proliferation Assay (VEGF-C induced) | 15 nM | [1] |
Table 2: Sorafenib In Vitro Activity in HCC Cell Lines
| Cell Line | Assay Type | IC50 | Reference |
| HepG2 | MTT Assay | ~2 µM - 8.29 µM | [3][5] |
| HLF | MTT Assay | ~2 µM | [3] |
| HLE | MTT Assay | ~2 µM | [3] |
| Huh7 | MTT Assay | ~10 µM | [3] |
| Hep3B | MTT Assay | Not specified | [6] |
| SNU387 | MTT Assay | Not specified | [4] |
| SNU423 | MTT Assay | Not specified | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Preclinical Efficacy: In Vivo Studies
A direct comparison of this compound and sorafenib has been conducted in a diethylnitrosamine (DEN)-induced mouse model of HCC.
Table 3: In Vivo Comparison in a DEN-Induced HCC Mouse Model
| Treatment | Dosage | Outcome | % Tumor Volume Reduction vs. Vehicle | Reference |
| This compound | 100 mg/kg, daily | Significant reduction in tumor volume | Not explicitly quantified, but visually significant | [7] |
| Sorafenib | 30 mg/kg, daily | Significant reduction in tumor volume | Not explicitly quantified, but visually significant | [7] |
While the study demonstrates that both compounds are effective in this model, a direct quantitative comparison of the extent of tumor volume reduction is not provided.
Data from other preclinical models for each drug are presented below.
Table 4: Sorafenib In Vivo Activity in HCC Xenograft Models
| HCC Model | Dosage | Outcome | Reference |
| Orthotopic rat HCC model | Not specified | Significantly inhibited tumor growth and metastasis | [8] |
| HuH-7 xenograft | 40 mg/kg, daily for 3 weeks | 40% decrease in tumor growth | [9] |
| Patient-derived xenograft (PDX) models (7 out of 10) | 30 mg/kg, daily | Significant tumor growth inhibition | [10][11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
General Protocol:
-
Cell Seeding: Hepatocellular carcinoma cells (e.g., HepG2, Huh7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (this compound or sorafenib) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a drug in a living organism.
General Protocol for Cell Line-Derived Xenograft:
-
Cell Culture and Preparation: Human HCC cells are cultured in vitro, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of HCC cells are injected subcutaneously or orthotopically (into the liver) of the mice.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The drug (this compound or sorafenib) is administered, typically orally, at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Diethylnitrosamine (DEN)-Induced HCC Model Protocol
Objective: To study the effect of drugs on chemically-induced, non-transplantable liver tumors that more closely mimic the tumor microenvironment of human HCC.
Protocol from Paillasse et al., 2022:
-
Induction of HCC: Hepatocellular carcinoma is induced in mice through the administration of diethylnitrosamine (DEN).
-
Tumor Development: The mice are monitored for a prolonged period (e.g., 12 months) to allow for the development of liver tumors.
-
Treatment: Once tumors are established, the mice are treated daily with either vehicle, this compound (100 mg/kg), or sorafenib (30 mg/kg) for a specified duration (e.g., 2 months)[7][12].
-
Analysis: At the end of the treatment period, the mice are euthanized. The livers are excised, and the tumor volume and number are quantified. The livers may also be weighed and processed for histological analysis.
Conclusion
Both this compound and sorafenib demonstrate anti-tumor activity in preclinical models of hepatocellular carcinoma. Sorafenib acts as a multi-kinase inhibitor affecting both tumor cell proliferation and angiogenesis. In contrast, this compound offers a more targeted approach by selectively inhibiting VEGFR-3, which not only impacts angiogenesis and lymphangiogenesis but also beneficially modulates the tumor immune microenvironment.
While direct comparative data, particularly in vitro, is limited, the available in vivo evidence from a DEN-induced HCC model suggests that both agents are effective. The higher selectivity of this compound for VEGFR-3 may translate to a different and potentially more favorable safety profile compared to the broader kinase inhibition of sorafenib[2][12]. Further head-to-head preclinical studies, especially using patient-derived xenograft models and detailed in vitro comparisons across a panel of HCC cell lines, would be invaluable for a more definitive comparison of their therapeutic potential in hepatocellular carcinoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram [frontiersin.org]
- 5. dovepress.com [dovepress.com]
- 6. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the selectivity of EVT801 to other VEGFR inhibitors
In the landscape of cancer therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) has emerged as a cornerstone of anti-angiogenic therapy. However, the clinical efficacy of many VEGFR inhibitors is often tempered by off-target effects, leading to a range of toxicities. EVT801, a novel, orally active compound, is distinguished by its remarkable selectivity for VEGFR-3, a key mediator of lymphangiogenesis. This high selectivity profile suggests the potential for a more favorable safety profile compared to broader-spectrum VEGFR inhibitors. This guide provides a detailed comparison of the selectivity of this compound with other prominent VEGFR inhibitors, supported by experimental data and methodologies.
Unraveling the Selectivity Profile: A Quantitative Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. A lower IC50 value indicates greater potency.
This compound has demonstrated potent and selective inhibition of VEGFR-3 in both biochemical and cellular assays.[1] In a cellular autophosphorylation assay using HEK293 cells, this compound exhibited an IC50 of 39 nM for VEGFR-3, while being significantly less potent against VEGFR-1 (2130 nM) and VEGFR-2 (260 nM).[2][3] Another study reported a cellular IC50 of 21 nM for VEGFR-3 and 241 nM for VEGFR-2.[4] This pronounced selectivity for VEGFR-3 is a key differentiating feature of this compound.
For a direct and objective comparison, data from studies where multiple inhibitors were evaluated under the same experimental conditions are invaluable. One such comparison of cellular IC50 values is presented below:
| Inhibitor | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Data Source |
| This compound | 241 | 21 | Kazia Therapeutics |
| Lenvatinib | 58 | 390 | Kazia Therapeutics |
| Fruquintinib | 568 | 2,097 | Kazia Therapeutics |
This side-by-side data clearly illustrates the superior selectivity of this compound for VEGFR-3 compared to Lenvatinib and Fruquintinib. While Lenvatinib is more potent against VEGFR-2, this compound is approximately 18.5 times more selective for VEGFR-3. Fruquintinib, in this comparison, shows weaker potency against both receptors.
The following table summarizes the IC50 values for this compound and other commonly used VEGFR inhibitors against the three main VEGFR subtypes. It is important to note that these values are compiled from various sources and may have been determined using different experimental methodologies, which can influence the results.
| Inhibitor | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Other Key Targets |
| This compound (Biochemical) | 396 | 130 | 11 | - |
| This compound (Cellular) | 2130 | 260 | 39 | - |
| Axitinib | - | - | - | Potent inhibitor of VEGFR-1, -2, and -3.[4][5] |
| Lenvatinib | 22 | 4 | 5.2 | FGFR1-4, PDGFRα, KIT, RET.[6][7] |
| Regorafenib | 13 | 4.2 | 46 | PDGFRβ, Kit, RET, Raf-1.[8] |
| Sorafenib | 26 | 90 | 20 | PDGFR-β, Flt-3, c-Kit, RET, Raf-1. |
| Sunitinib | - | 80 | - | PDGFRβ, c-Kit, FLT3, RET, CSF1R. |
| Motesanib | 2 | 3 | 6 | Kit, PDGFR, Ret. |
| Telatinib | - | 6 | 4 | c-Kit, PDGFRα. |
| Fruquintinib | 33 | 35 | 0.5 | Weak inhibition of RET, FGFR-1, c-kit. |
| Ki8751 | - | 0.9 | - | 40-fold more selective for VEGFR-2 than c-Kit, PDGFRα, and FGFR-2.[7] |
| ZD-4190 | 708 | 29 | - | - |
| ZM 323881 | - | <2 | - | Almost no activity on VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2.[7] |
The "How": Experimental Methodologies
The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. The most common methods are biochemical kinase assays and cell-based autophosphorylation assays.
General Protocol for a VEGFR Kinase Inhibition Assay
A widely used method to determine the IC50 of a kinase inhibitor is the luminescent kinase assay, such as the Kinase-Glo™ assay. This method measures the amount of ATP remaining after a kinase reaction.
Principle: The VEGFR enzyme catalyzes the transfer of a phosphate group from ATP to a substrate. In the presence of an inhibitor, this reaction is hindered, resulting in a higher concentration of remaining ATP. The Kinase-Glo™ reagent is then added, which contains luciferase, an enzyme that produces a luminescent signal in the presence of ATP. The intensity of the light is directly proportional to the amount of ATP and, therefore, inversely proportional to the kinase activity.
Caption: Workflow for a typical in vitro VEGFR kinase inhibition assay.
Cellular Receptor Autophosphorylation Assay
This assay format provides a more physiologically relevant assessment of inhibitor activity within a cellular context.
Principle: Cells engineered to overexpress a specific VEGFR (e.g., HEK293 cells) are treated with the inhibitor. The receptor's natural ligand (e.g., VEGF-C for VEGFR-3) is then added to stimulate autophosphorylation. After cell lysis, the level of phosphorylated receptor is quantified, typically using an ELISA-based method with a phosphotyrosine-specific antibody. The reduction in phosphorylation in the presence of the inhibitor is used to determine the IC50.
Visualizing the VEGFR Signaling Pathway
Understanding the signaling cascade initiated by VEGFRs is crucial to appreciating the therapeutic rationale for their inhibition.
Caption: Simplified overview of the VEGFR signaling pathway and points of inhibition.
Logical Comparison of Selectivity
The selectivity of a kinase inhibitor can be visualized by comparing its potency against different targets.
References
- 1. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. benchchem.com [benchchem.com]
- 6. An immunoassay for assessment of receptor tyrosine kinase autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altmeyers.org [altmeyers.org]
- 8. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of EVT801 and Sunitinib in Renal Cell Carcinoma
In the landscape of targeted therapies for renal cell carcinoma (RCC), the established multi-targeted tyrosine kinase inhibitor (TKI) sunitinib has long been a cornerstone of first-line treatment. However, the emergence of novel agents with more selective mechanisms of action, such as EVT801, presents a new paradigm. This guide provides a detailed, data-driven comparison of this compound and sunitinib, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and clinical development in RCC.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Sunitinib is a multi-targeted TKI that inhibits several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-KIT).[1][2][4] By blocking these pathways, sunitinib exerts both anti-angiogenic effects and direct anti-tumor activity.[1][4]
In contrast, this compound is a highly selective, small-molecule inhibitor of VEGFR-3.[5][6][7] This specificity is designed to target tumor angiogenesis and lymphangiogenesis, the formation of new blood and lymphatic vessels, respectively, which are crucial for tumor growth and metastasis.[5][6] Preclinical data suggests that this compound's selective inhibition of VEGFR-3 leads to a more favorable toxicity profile compared to broader-spectrum TKIs.[5] Furthermore, this compound is believed to modulate the tumor microenvironment by reducing immunosuppressive cells and stabilizing tumor blood vessels, which may enhance anti-tumor immune responses.[5][6][8]
Signaling Pathway Diagrams
Preclinical and Clinical Data Summary
Direct head-to-head clinical trials comparing this compound and sunitinib in RCC are not yet available. The following tables summarize the existing data for each compound individually.
Table 1: Preclinical Efficacy Data
| Parameter | This compound | Sunitinib |
| In Vitro Models | Inhibits VEGF-C-induced human endothelial cell proliferation.[5] | Inhibits proliferation and induces apoptosis in RCC cell lines (e.g., 786-O, A498, Renca).[4][9] Inhibits endothelial cell proliferation and motility.[10] |
| In Vivo Models | Potent antitumor effect in VEGFR-3-positive tumors and tumors with VEGFR-3-positive microenvironments.[5] Reduces tumor (lymph)angiogenesis in mouse models.[5] In combination with PD-1 mAb, significantly superior to single-agent treatment in a mammary carcinoma model.[11] | Inhibits RCC xenograft growth and decreases tumor microvessel density.[4][10] Prevents the growth of RCC cells in a bone metastasis mouse model.[12] |
| Effects on Tumor Microenvironment | Reduces tumor hypoxia, decreases immunosuppressive cytokines (CCL4, CCL5) and myeloid-derived suppressor cells (MDSCs).[5] Increases CD8+ T-cell infiltration.[11] | Reduces MDSCs and tumor regulatory T cells.[4] Can induce hypoxia in some tumor models.[13] |
Table 2: Clinical Trial Data in Advanced Solid Tumors/RCC
| Parameter | This compound (Phase 1, Advanced Solid Tumors) | Sunitinib (Phase 3, mRCC) |
| Study Population | 26 patients with various advanced solid tumors, including RCC.[14][15] | 750 treatment-naïve patients with metastatic RCC.[16] |
| Dosing | 50 mg daily to 500 mg twice daily.[14][15] Recommended Phase 2 Dose (RP2D): 400 mg twice daily.[15] | 50 mg daily, 4 weeks on, 2 weeks off.[16] |
| Efficacy | Stable disease observed in some patients, including those with RCC.[14] 46% of ovarian cancer patients had stable disease or better for at least three cycles.[15] | Median Progression-Free Survival: 11 months (vs. 5 months for IFN-α). Objective Response Rate: 31% (vs. 6% for IFN-α).[16] Median Overall Survival: 26.4 months (vs. 21.8 months for IFN-α).[16] |
| Safety and Tolerability | Generally well-tolerated; majority of toxicities were mild to moderate and transient.[14][15] | Common adverse events include diarrhea, hypertension, skin effects, hypothyroidism, fatigue, and nausea.[16] |
Experimental Protocols
The evaluation of TKIs like this compound and sunitinib involves a range of in vitro and in vivo experimental protocols to characterize their activity and efficacy.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: RCC cell lines (e.g., 786-O, A498) are seeded in 96-well plates and treated with a range of drug concentrations for 48-72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo.[9][17]
-
Purpose: To determine the direct cytotoxic or cytostatic effects of the drug on tumor cells.
-
-
Endothelial Cell Proliferation and Migration Assays:
-
Method: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are stimulated with growth factors (e.g., VEGF) in the presence of varying drug concentrations. Proliferation is measured as above, and migration can be assessed using a wound-healing or transwell migration assay.
-
Purpose: To evaluate the anti-angiogenic potential of the drug.
-
-
Kinase Inhibition Assays:
-
Method: Biochemical assays are used to measure the inhibitory activity of the compound against a panel of purified kinases. This is often done using radiometric or fluorescence-based methods to determine the IC50 value for each kinase.
-
Purpose: To determine the selectivity and potency of the drug against its intended targets and potential off-targets.
-
In Vivo Models
-
Xenograft Tumor Models:
-
Method: Human RCC cells are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are treated with the drug or a vehicle control via oral gavage. Tumor volume is measured regularly. At the end of the study, tumors may be excised for histological or molecular analysis (e.g., microvessel density, apoptosis markers).[10][13]
-
Purpose: To assess the anti-tumor efficacy of the drug in a living organism.
-
-
Orthotopic and Metastasis Models:
-
Method: Tumor cells are implanted into the kidney (orthotopic) or intravenously to model metastasis. The effect of the drug on primary tumor growth and the development of metastases in distant organs (e.g., lungs, bone) is evaluated.[12][13]
-
Purpose: To study the drug's effect in a more clinically relevant tumor microenvironment and on metastatic spread.
-
Experimental Workflow Diagram
Conclusion
Sunitinib and this compound represent two distinct approaches to targeting angiogenesis in renal cell carcinoma. Sunitinib, a multi-targeted TKI, has been a standard of care, demonstrating significant efficacy in improving progression-free and overall survival.[16] Its broad-spectrum activity, however, is associated with a notable side-effect profile.[16]
This compound, with its selective inhibition of VEGFR-3, offers a potentially more targeted and better-tolerated therapeutic strategy.[5][8][14][15] Preclinical evidence suggests it not only inhibits tumor angiogenesis and lymphangiogenesis but may also beneficially modulate the tumor immune microenvironment, a characteristic of increasing importance in cancer therapy.[5][6][11] While early clinical data is promising, further investigation, including head-to-head trials against established agents like sunitinib, will be crucial to fully define its role in the treatment of RCC. The distinct mechanisms of action and target profiles of these two drugs provide a strong rationale for continued research to optimize treatment strategies for patients with renal cell carcinoma.
References
- 1. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 7. Facebook [cancer.gov]
- 8. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 9. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor effect of sunitinib against skeletal metastatic renal cell carcinoma through inhibition of osteoclast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. KAZIA REPORTS SUCCESSFUL STAGE 1 COMPLETION OF THE this compound PHASE 1 CLINICAL TRIAL IN ADVANCED CANCER PATIENTS [prnewswire.com]
- 16. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Effects of EVT801 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic effects of EVT801, a novel and selective VEGFR-3 inhibitor, with other vascular endothelial growth factor receptor (VEGFR) inhibitors. The information presented is supported by preclinical and clinical experimental data to validate its in vivo efficacy.
This compound: A Selective Approach to Inhibit Metastasis
This compound is an orally available small molecule that selectively inhibits VEGFR-3, a key receptor in tumor angiogenesis and lymphangiogenesis, the formation of new blood and lymphatic vessels, respectively, which are crucial for tumor growth and metastatic spread.[1][2][3] Unlike broader spectrum VEGFR inhibitors, this compound's targeted mechanism of action offers a more favorable toxicity profile.[4][5][6] Preclinical data suggests that this compound not only inhibits the formation of new vessels but also normalizes the existing tumor vasculature, reducing hypoxia and creating a less immunosuppressive tumor microenvironment.[1][4][5][6][7]
Comparative In Vivo Efficacy of this compound
This compound has demonstrated potent antitumor and anti-metastatic activity in various in vivo models, with efficacy at least comparable to the multi-kinase inhibitors sorafenib and pazopanib, but with a better safety profile.[1]
| Parameter | This compound | Sorafenib | Pazopanib | Reference |
| Primary Target | VEGFR-3 | Multi-kinase (VEGFR, PDGFR, RAF) | Multi-kinase (VEGFR, PDGFR, c-Kit) | [1][4] |
| Selectivity | High for VEGFR-3 | Broad | Broad | [1][4] |
| In Vivo Efficacy | At least as good as sorafenib and pazopanib in various models.[1] Potent antitumor effect in VEGFR-3-positive tumors.[4][5][6] Marked reduction in primary tumor growth in a chemically induced HCC mouse model.[7] | Active | Active | [1][4] |
| Effect on Metastasis | Significant anti-metastatic effect observed in preclinical models.[7] Decreased lung metastasis in combination with anti-PD1 mAb in a 4T1 mammary carcinoma model.[8] | - | More effective than pazopanib in a rhabdomyosarcoma PDX model.[7] | [7][8] |
| Toxicity Profile | Less toxic profile compared to sorafenib and pazopanib.[4][5][6] Did not increase blood pressure in monkeys or rats at high doses.[1] | Known side effects include hypertension, hand-foot syndrome.[1] | Known side effects.[1] | [1][4] |
Mechanism of Action: A Multi-Faceted Anti-Metastatic Strategy
This compound's anti-metastatic effects are attributed to a three-pronged mechanism:
-
Inhibition of Angiogenesis and Lymphangiogenesis : By selectively targeting VEGFR-3, this compound impairs the formation of new blood and lymphatic vessels, which are essential for tumor growth and provides routes for metastatic dissemination.[1][4] This leads to the stabilization of the tumor vasculature.[1]
-
Modulation of the Tumor Microenvironment : this compound reduces tumor hypoxia, a condition that promotes cancer progression and metastasis.[4][5][6] This normalization of the tumor microenvironment is also associated with a decrease in immunosuppressive cytokines (CCL4, CCL5) and myeloid-derived suppressor cells (MDSCs).[4][5][6]
-
Enhancement of Anti-Tumor Immunity : By alleviating hypoxia and reducing immunosuppressive cells, this compound promotes the infiltration of CD8+ T-cells into the tumor, thereby enhancing the anti-tumor immune response.[1][8] This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors.[4][5][6][8]
Figure 1: this compound Mechanism of Action.
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are as follows:
1. Syngeneic Orthotopic Mammary Carcinoma Model (4T1)
-
Objective : To evaluate the effect of this compound on primary tumor growth and spontaneous metastasis.
-
Animal Model : BALB/c mice.
-
Cell Line : 4T1 murine mammary carcinoma cells, known for their high metastatic potential to the lungs.
-
Procedure :
-
4T1 tumor cells are inoculated into the mammary fat pad of female BALB/c mice.[7]
-
Treatment with this compound (e.g., 30 mg/kg, orally, twice daily) is initiated when tumors reach a palpable size (e.g., Day 7 post-inoculation).[7][9]
-
In combination therapy studies, an immune checkpoint inhibitor (e.g., anti-CTLA4 or anti-PD1 mAb) is administered concurrently.[7][8]
-
Primary tumor volume is measured regularly.
-
At the end of the study, lungs are harvested to quantify metastatic nodules.
-
-
Endpoints : Primary tumor growth inhibition, number and volume of lung metastases.
2. Xenograft Models (e.g., NCI-H1703)
-
Objective : To assess the efficacy of this compound on human tumors in an immunodeficient host.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID).
-
Cell Line : Human tumor cell lines expressing VEGFR-3, such as NCI-H1703 (lung cancer).[7]
-
Procedure :
-
NCI-H1703 cells are injected subcutaneously into the flank of the mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally.
-
Tumor growth is monitored over time.
-
-
Endpoints : Tumor growth inhibition.
3. Chemically-Induced Hepatocellular Carcinoma (HCC) Model
-
Objective : To evaluate this compound's effect in a spontaneous tumor model with an intact immune system.
-
Animal Model : Mice susceptible to chemically-induced HCC.
-
Procedure :
-
Endpoints : Primary tumor growth and metastatic progression.
Figure 2: General In Vivo Experimental Workflow.
Clinical Validation
A Phase 1 clinical trial (NCT05114668) of this compound in patients with advanced or metastatic solid tumors has been completed.[10][11][12] The trial met its primary objectives of safety and tolerability, establishing a maximum tolerated dose (MTD) of 500mg twice daily and a recommended Phase 2 dose (RP2D) of 400mg twice daily.[10][11][12][13] Encouraging signals of clinical activity were observed, particularly in patients with advanced ovarian cancer, where 46% of patients had stable disease or better for at least three cycles of therapy.[10][11][12] These findings support the preclinical data and the potential of this compound as a novel anti-metastatic agent.
Conclusion
This compound represents a promising, highly selective VEGFR-3 inhibitor with a multi-faceted mechanism of action that effectively targets tumor growth and metastasis. In vivo studies have demonstrated its potent anti-metastatic effects, comparable or superior to existing broader-spectrum inhibitors but with a more favorable safety profile. The unique ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity positions it as a strong candidate for both monotherapy and combination therapy in the treatment of metastatic cancers. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various cancer types.
References
- 1. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 2. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound data published in peer-reviewed journal - Edison - Listcorp. [listcorp.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. kaziatherapeutics.com [kaziatherapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 11. kaziatherapeutics.com [kaziatherapeutics.com]
- 12. KAZIA REPORTS SUCCESSFUL STAGE 1 COMPLETION OF THE this compound PHASE 1 CLINICAL TRIAL IN ADVANCED CANCER PATIENTS [prnewswire.com]
- 13. onclive.com [onclive.com]
A Comparative Analysis of the Toxicity Profiles of EVT801 and Axitinib
A Deep Dive into the Safety of Two Prominent Angiogenesis Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's toxicity profile is paramount. This guide provides a comprehensive comparison of the safety profiles of EVT801, a novel and highly selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) inhibitor, and axitinib, a potent inhibitor of VEGFR-1, -2, and -3. This analysis is supported by available preclinical and clinical data to aid in the objective assessment of these two anti-angiogenic agents.
This compound is a clinical-stage, orally available small molecule that selectively targets VEGFR-3, a key mediator of lymphangiogenesis (the formation of lymphatic vessels) and angiogenesis (the formation of new blood vessels from pre-existing ones).[1][2] Its high selectivity is anticipated to offer a more favorable safety profile compared to broader-spectrum VEGFR inhibitors.[3] Axitinib (Inlyta®) is an established second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC), which potently inhibits VEGFR-1, -2, and -3.[4]
This guide will delve into a detailed comparison of their toxicity, supported by data from clinical trials and preclinical studies, and provide an overview of the experimental methodologies used to assess their safety.
Clinical Toxicity Profile: A Head-to-Head Comparison
A direct comparison of the clinical toxicity profiles reveals differences in the reported adverse events, reflecting their distinct selectivity and mechanisms of action.
This compound: An Emerging Profile of a Selective Inhibitor
The safety and tolerability of this compound have been evaluated in a Phase 1 first-in-human clinical trial in patients with advanced solid tumors. The findings from this ongoing study suggest a manageable safety profile.
Key Findings from the this compound Phase 1 Trial:
-
General Tolerability: this compound was generally well-tolerated across all tested doses.[1][2]
-
Nature of Toxicities: The majority of reported toxicities were mild to moderate and transient in nature.[1][2]
-
Dose Escalation: The trial successfully identified a maximum tolerated dose (MTD) of 500mg twice a day (BID) and a recommended Phase 2 dose (RP2D) of 400mg BID.[2]
-
Specific Adverse Events: While a detailed public breakdown of all adverse events with percentages is pending the final analysis of the Phase 1 study, preclinical data indicated a significant advantage for this compound. Notably, in toxicology studies in monkeys and a rat model of hypertension, this compound did not induce hypertension at doses up to 500 mg/kg, a common side effect of less selective VEGFR inhibitors like sorafenib.[5][6]
Axitinib: A Well-Characterized Profile from Extensive Clinical Use
Axitinib's toxicity profile has been extensively documented in numerous clinical trials, most notably the pivotal Phase III AXIS trial which compared it to sorafenib in patients with advanced RCC.
Table 1: Most Common Treatment-Related Adverse Events in the AXIS Trial (Axitinib vs. Sorafenib) [7][8]
| Adverse Event | Axitinib (All Grades) | Axitinib (Grade 3/4) | Sorafenib (All Grades) | Sorafenib (Grade 3/4) |
| Diarrhea | 49.2% | 11% | Not specified | 7% |
| Hypertension | 47.6% | 17% | Not specified | 12% |
| Fatigue | 35.7% | 10% | Not specified | 5% |
| Dysphonia | 29.4% | Not specified | Not specified | Not specified |
| Hand-foot syndrome | 28.6% | Not specified | Not specified | 17% |
Dose-Limiting Toxicities: In the initial Phase I study of axitinib, the dose-limiting toxicities were identified as hypertension and stomatitis.[4]
Preclinical Toxicology
Preclinical studies are fundamental in establishing the initial safety profile of a drug candidate.
This compound: Preclinical evaluation of this compound highlighted its favorable safety profile, particularly its lack of effect on blood pressure in animal models, which is a significant differentiator from many other VEGFR inhibitors.[5][6]
Axitinib: Nonclinical toxicology studies for axitinib were extensive and conducted in accordance with regulatory guidelines.[9] These studies included assessments of:
-
Carcinogenesis: Carcinogenicity studies have not been conducted with axitinib.[10]
-
Mutagenesis: Axitinib was not mutagenic in an in vitro bacterial reverse mutation (Ames) assay but was genotoxic in an in vivo mouse bone marrow micronucleus assay.[10]
-
Impairment of Fertility: Axitinib has the potential to impair reproductive function and fertility in humans. Findings in animal studies included decreased organ weight and atrophy in male reproductive tracts and signs of delayed sexual maturity and uterine atrophy in females.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of anti-angiogenic agents like this compound and axitinib.
In Vitro Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of viable cells.[11][12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or axitinib) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- and anti-angiogenic compounds.
Principle: The CAM is a highly vascularized extraembryonic membrane of the chick embryo. A test substance is applied to the CAM, and its effect on the formation of new blood vessels is observed and quantified.[14][15][16][17]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Carrier Application: Place a sterile carrier (e.g., a small filter paper disc or a biocompatible sponge) soaked with the test compound (this compound or axitinib) or a control solution onto the CAM.
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Observation and Imaging: At the end of the incubation period, observe the area around the carrier for changes in vascularization. Capture images using a stereomicroscope.
-
Quantification: Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area.
-
Data Analysis: Compare the angiogenic response in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound and axitinib, and a typical workflow for assessing the toxicity of a novel compound.
Caption: this compound Signaling Pathway Inhibition.
Caption: Axitinib Signaling Pathway Inhibition.
Caption: General Workflow for Toxicity Assessment.
Conclusion
This comparative guide illustrates the distinct toxicity profiles of this compound and axitinib, stemming from their different selectivity for VEGFRs. Axitinib, as a broader spectrum inhibitor, has a well-defined and more extensive side-effect profile, with hypertension, diarrhea, and fatigue being prominent. This compound, with its high selectivity for VEGFR-3, is emerging from early clinical development with a favorable safety profile characterized by mild to moderate and transient toxicities. As more detailed data from the this compound clinical program becomes available, a more direct quantitative comparison will be possible. For now, the available evidence suggests that the high selectivity of this compound may translate into a significant clinical advantage in terms of tolerability. This guide provides a foundational understanding for researchers and drug developers to objectively evaluate these two important anti-angiogenic agents.
References
- 1. Evotec partner Kazia reports the successful completion of the this compound Phase 1 clinical trial in advanced cancer patients - Evotec [evotec.com]
- 2. kaziatherapeutics.com [kaziatherapeutics.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 6. kaziatherapeutics.com [kaziatherapeutics.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tga.gov.au [tga.gov.au]
- 10. pfizermedical.com [pfizermedical.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchhub.com [researchhub.com]
- 14. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 16. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
EVT801: A Paradigm Shift in Immunomodulatory Action Compared to Other Tyrosine Kinase Inhibitors
For Immediate Release
A deep dive into the immunomodulatory landscape of tyrosine kinase inhibitors (TKIs) reveals a distinct and potentially more favorable profile for EVT801, a highly selective VEGFR-3 inhibitor. This comparison guide, intended for researchers, scientists, and drug development professionals, elucidates the nuanced differences between this compound and other prominent TKIs, supported by preclinical data and detailed experimental methodologies.
In the realm of cancer therapy, the interplay between targeted agents and the immune system is a critical determinant of clinical success. While many TKIs exert immunomodulatory effects, these are often a consequence of broad-spectrum kinase inhibition, leading to a complex and sometimes contradictory impact on the tumor microenvironment (TME). This compound, with its specific targeting of VEGFR-3, presents a more focused approach, aiming to remodel the TME to be more permissive to an anti-tumor immune response.
Unraveling the Immunomodulatory Mechanisms: this compound vs. Other TKIs
This compound's primary immunomodulatory strength lies in its ability to decrease the populations of key immunosuppressive cells, namely myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1] Furthermore, preclinical studies have demonstrated that this compound reduces the circulating levels of immunosuppressive cytokines CCL4 and CCL5.[1] This targeted action fosters a TME that is more conducive to the infiltration and activity of cytotoxic T lymphocytes, a cornerstone of effective anti-tumor immunity. Preclinical data has shown that this compound is active against a wide array of tumor types and exhibits synergistic effects with immuno-oncology agents.[2][3]
In contrast, the immunomodulatory effects of other widely used TKIs, such as sunitinib, sorafenib, and pazopanib, are more multifaceted and can be context-dependent.
-
Sunitinib: This multi-targeted TKI has been shown to reduce MDSCs and Tregs.[4] However, it can also exhibit immunosuppressive properties, including the inhibition of T cell activation.[5][6]
-
Sorafenib: The immunomodulatory effects of sorafenib appear to be dose-dependent. At lower doses, it may exert immunostimulatory effects by reducing Tregs and the expression of the immune checkpoint molecule PD-1.[7] Conversely, higher doses can be immunosuppressive.[8]
-
Pazopanib: This TKI generally displays a favorable immunomodulatory profile by promoting the maturation of dendritic cells (DCs), which are crucial for initiating an anti-tumor immune response, and by reducing MDSC populations.[9]
Quantitative Comparison of Immunomodulatory Effects
To provide a clear and concise overview, the following table summarizes the key immunomodulatory effects of this compound in comparison to other TKIs based on available preclinical data.
| Feature | This compound | Sunitinib | Sorafenib | Pazopanib |
| Primary Target(s) | VEGFR-3 | VEGFR, PDGFR, c-KIT, FLT3, RET | VEGFR, PDGFR, c-KIT, FLT3, RAF | VEGFR, PDGFR, c-KIT |
| Effect on MDSCs | ↓ [1] | ↓ [4] | Dose-dependent | ↓ [9] |
| Effect on Tregs | ↓ [1] | ↓ [4] | ↓ (low dose)[7] | - |
| Effect on Dendritic Cells | - | - | Induces suppressive DCs[10] | Promotes maturation[9] |
| Effect on Cytokines | ↓ CCL4, CCL5[1] | - | - | - |
| Synergy with ICT | Yes [2][3] | Potential | Potential | Potential |
Experimental Protocols
For the robust and reproducible assessment of the immunomodulatory effects described above, the following detailed experimental protocols are provided.
Flow Cytometry Analysis of Myeloid-Derived Suppressor Cells (MDSCs) in Mouse Tumors
This protocol outlines the steps for the identification and quantification of MDSC populations within a tumor mass using multi-color flow cytometry.
1. Tumor Digestion and Single-Cell Suspension Preparation: a. Excise the tumor from the mouse and place it in a petri dish containing ice-cold RPMI-1640 medium. b. Mince the tumor into small pieces using a sterile scalpel. c. Transfer the minced tumor tissue to a 50 mL conical tube containing a digestion buffer (e.g., RPMI-1640 with collagenase D (1 mg/mL), DNase I (0.1 mg/mL), and hyaluronidase (0.1 mg/mL)). d. Incubate at 37°C for 30-45 minutes with gentle agitation. e. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. f. Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and centrifuge at 300 x g for 5 minutes. g. Resuspend the cell pellet in an appropriate volume of FACS buffer.
2. Staining: a. Count the cells and adjust the concentration to 1 x 10^7 cells/mL. b. To a 5 mL FACS tube, add 100 µL of the cell suspension (1 x 10^6 cells). c. Add Fc block (anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C. d. Add a cocktail of fluorescently conjugated antibodies against cell surface markers for MDSCs. A typical panel for mouse MDSCs includes:
- CD11b (e.g., PerCP-Cy5.5)
- Gr-1 (Ly-6G/Ly-6C) (e.g., APC)
- Ly-6G (e.g., PE)
- Ly-6C (e.g., FITC) e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with 2 mL of FACS buffer. g. Resuspend the final cell pellet in 500 µL of FACS buffer.
3. Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on live, single cells. c. Identify MDSCs based on the expression of CD11b and Gr-1. d. Further delineate granulocytic MDSCs (G-MDSCs) as CD11b+Ly-6G+Ly-6Clow and monocytic MDSCs (M-MDSCs) as CD11b+Ly-6G-Ly-6Chigh. e. Analyze the percentage of each MDSC population within the total live cell gate.
Enzyme-Linked Immunosorbent Assay (ELISA) for CCL4 and CCL5 in Mouse Serum
This protocol describes the quantitative measurement of CCL4 and CCL5 cytokines in mouse serum using a sandwich ELISA.
1. Plate Preparation: a. Dilute the capture antibody (anti-mouse CCL4 or anti-mouse CCL5) in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5) to the recommended concentration. b. Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate. c. Seal the plate and incubate overnight at 4°C. d. The next day, wash the plate three times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well. e. Block the plate by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature. f. Wash the plate three times with wash buffer.
2. Standard and Sample Incubation: a. Prepare a serial dilution of the recombinant mouse CCL4 or CCL5 standard in assay diluent (e.g., blocking buffer) to generate a standard curve. b. Add 100 µL of the standards and serum samples (appropriately diluted in assay diluent) to the wells. c. Seal the plate and incubate for 2 hours at room temperature. d. Wash the plate four times with wash buffer.
3. Detection: a. Dilute the biotinylated detection antibody (anti-mouse CCL4 or anti-mouse CCL5) in assay diluent. b. Add 100 µL of the diluted detection antibody to each well. c. Seal the plate and incubate for 1 hour at room temperature. d. Wash the plate four times with wash buffer. e. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay diluent, to each well. f. Seal the plate and incubate for 30 minutes at room temperature in the dark. g. Wash the plate five times with wash buffer.
4. Signal Development and Measurement: a. Add 100 µL of TMB substrate solution to each well. b. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. c. Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H2SO4) to each well. d. Read the absorbance at 450 nm using a microplate reader. e. Calculate the concentration of CCL4 or CCL5 in the samples by interpolating from the standard curve.
Visualizing the Signaling Pathways and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed immunomodulatory mechanism of this compound in the tumor microenvironment.
Caption: Experimental workflow for MDSC analysis by flow cytometry.
Caption: General workflow for a sandwich ELISA protocol.
Conclusion
This compound distinguishes itself from other TKIs through its highly selective targeting of VEGFR-3, leading to a more precise and favorable immunomodulatory effect. By reducing key immunosuppressive cell populations and cytokines, this compound has the potential to significantly enhance the efficacy of cancer immunotherapies. The provided data and protocols offer a framework for further investigation and comparison of the immunomodulatory properties of this promising new agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib facilitates the activation and recruitment of therapeutic anti-tumor immunity in concert with specific vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Combination of Sunitinib with anti-tumor vaccination inhibits T cell priming and requires careful scheduling to achieve productive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Sorafenib-Induced Immunosuppression Is Associated with Aberrant NFAT Activation and Expression of PD-1 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitor sorafenib regulates immunoreactions by inducing survival and differentiation of bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting EVT801 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of EVT801, a novel selective VEGFR-3 inhibitor, with alternative therapeutic strategies for advanced solid tumors, with a focus on high-grade serous ovarian cancer. We delve into the experimental data supporting the use of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) expression as a predictive biomarker for this compound treatment response and present detailed methodologies for key validation experiments.
This compound: A Targeted Approach to Angiogenesis and Immune Modulation
This compound is an orally available small molecule inhibitor that selectively targets VEGFR-3, a key receptor involved in lymphangiogenesis and tumor angiogenesis.[1][2] Preclinical and early clinical data suggest that this compound's mechanism of action extends beyond blocking vessel formation to favorably modulating the tumor microenvironment, potentially enhancing anti-tumor immunity.[2]
A key exploratory objective in the clinical development of this compound is to validate VEGFR-3 expression as a predictive biomarker to identify patients most likely to benefit from this targeted therapy.[1] Preliminary findings from a Phase I clinical trial (NCT05114668) in patients with advanced solid tumors, including a cohort with high-grade serous ovarian cancer, have shown encouraging signs of clinical activity.[3][4] In this trial, 46% of patients with advanced ovarian cancer experienced stable disease.[5]
Biomarker analyses from this study suggest a correlation between high VEGFR-3 expression in the tumor microenvironment and molecular signatures associated with hypoxia and resistance to PD-1 checkpoint inhibitors, alongside lower infiltration of CD8+ T-cells.[6][7] This raises the hypothesis that patients with hypoxic, immune-excluded tumors characterized by high VEGFR-3 expression may derive the most significant benefit from this compound treatment.[6]
Comparative Analysis: this compound vs. Alternative Therapies
To contextualize the potential of a biomarker-driven approach with this compound, it is essential to compare its performance with existing standard-of-care and alternative therapies for high-grade serous ovarian cancer.
Table 1: Comparison of Efficacy Data for this compound and Alternative Therapies in High-Grade Serous Ovarian Cancer
| Treatment Modality | Mechanism of Action | Efficacy (Objective Response Rate/Stable Disease/Progression-Free Survival) | Potential Predictive Biomarkers |
| This compound | Selective VEGFR-3 Inhibitor | Phase I: 46% Stable Disease Rate in advanced ovarian cancer patients.[5] One partial response (-39% decrease) was observed.[3][4] | VEGFR-3 Expression (Investigational) : High expression may correlate with response.[1][6] |
| Platinum-Based Chemotherapy (e.g., Carboplatin, Paclitaxel) | DNA cross-linking, microtubule stabilization | Standard first-line therapy with high initial response rates. | BRCA1/2 mutations (sensitivity to platinum agents). |
| PARP Inhibitors (e.g., Olaparib, Niraparib) | Inhibition of poly (ADP-ribose) polymerase, leading to synthetic lethality in HRD tumors | Significant improvement in Progression-Free Survival (PFS), particularly in patients with BRCA mutations.[8][9] | BRCA1/2 mutations, Homologous Recombination Deficiency (HRD) status.[8] |
| Bevacizumab | Monoclonal antibody against VEGF-A | Improves PFS when combined with chemotherapy.[10] | No validated predictive biomarker, though high VEGF-A levels have been investigated.[11] |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor (including VEGFR-1, -2, -3) | Phase III (maintenance therapy): Median PFS of 17.9 months vs. 12.3 months for placebo.[12][13] Phase II (recurrent ovarian cancer): 18% ORR in patients with measurable disease.[14] | No validated predictive biomarker for ovarian cancer. |
| Sorafenib | Multi-targeted kinase inhibitor (including VEGFR-2, -3, PDGFR, RAF) | Modest activity in recurrent ovarian cancer; 24% of patients were progression-free at 6 months.[15] | No validated predictive biomarker for ovarian cancer. |
Experimental Protocols for Biomarker Validation
The validation of VEGFR-3 as a predictive biomarker for this compound response relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
VEGFR-3 Immunohistochemistry (IHC) Protocol
This protocol provides a general framework for the detection of VEGFR-3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. It is important to note that specific antibody clones and staining platforms used in the this compound clinical trials may have proprietary components.
Objective: To determine the expression level and localization of VEGFR-3 protein in tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Anti-VEGFR-3 monoclonal or polyclonal antibody (e.g., clone KLT9).
-
Detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate with a protein block (e.g., normal goat serum) for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-VEGFR-3 antibody at a predetermined optimal dilution overnight at 4°C.
-
-
Detection:
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or directly with an HRP-conjugated secondary antibody, according to the manufacturer's instructions.
-
-
Chromogen Application:
-
Apply DAB chromogen solution and incubate until the desired brown staining intensity is achieved.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation:
-
VEGFR-3 staining is typically observed in the cytoplasm and membrane of lymphatic endothelial cells and can also be present on tumor cells and tumor-associated vasculature.[16]
-
Scoring can be based on the intensity of staining and the percentage of positive cells (e.g., H-score).[7]
Visualizing the Pathway and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the this compound signaling pathway and a typical workflow for biomarker validation.
Caption: this compound inhibits the binding of VEGF-C/D to VEGFR-3, blocking downstream signaling pathways that promote (lymph)angiogenesis and tumor progression.
Caption: Workflow for validating VEGFR-3 expression as a predictive biomarker for this compound treatment response.
Caption: Logical relationship illustrating the proposed biomarker-driven treatment strategy with this compound compared to standard of care.
Conclusion
The selective VEGFR-3 inhibitor this compound represents a promising therapeutic agent, particularly for patient populations with tumors characterized by high VEGFR-3 expression. While early clinical data are encouraging, the definitive validation of VEGFR-3 as a predictive biomarker requires further investigation in larger, well-controlled studies. The comparison with existing therapies highlights the potential for a more personalized treatment approach in high-grade serous ovarian cancer and other solid tumors. The experimental protocols and workflows provided in this guide offer a foundational understanding for researchers and clinicians involved in the ongoing evaluation of this novel therapeutic strategy.
References
- 1. kaziatherapeutics.com [kaziatherapeutics.com]
- 2. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kazia Therapeutics Announces Presentation of this compound Clinical Data at 15th Biennial Ovarian Cancer Research Symposium | KZIA Stock News [stocktitan.net]
- 4. Kazia Therapeutics Announces Presentation of this compound Clinical Data at 15th Biennial Ovarian Cancer Research Symposium [prnewswire.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. kaziatherapeutics.com [kaziatherapeutics.com]
- 8. Paradigm Shift: PARP Inhibitors Should Be Offered to All Patients with Ovarian Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 9. Frontiers | Efficacy of PARP inhibitors in advanced high-grade serous ovarian cancer according to BRCA domain mutations and mutation type [frontiersin.org]
- 10. Bevacizumab versus PARP-inhibitors in women with newly diagnosed ovarian cancer: a network meta-analysis | springermedizin.de [springermedizin.de]
- 11. gsk.com [gsk.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Pazopanib and Oral Cyclophosphamide in Women With Platinum-Resistant or -Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of Sorafenib in Recurrent Ovarian Cancer and Primary Peritoneal Carcinomatosis: A Gynecologic Oncology Group Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vascular Endothelial Growth Factor Receptor-3 - IHC Primary Antibodies [shop.leicabiosystems.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of EVT801: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational handling and disposal of the investigational drug EVT801 is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance to address key operational questions, ensuring that researchers, scientists, and drug development professionals can manage this compound responsibly from bench to disposal.
As a selective inhibitor of VEGFR-3, this compound is a valuable tool in oncology research.[1][2][3] Proper management of its waste is paramount to protect personnel and the environment. While specific disposal instructions from the manufacturer were not available at the time of this publication, the following guidelines are based on best practices for the disposal of chemical and potentially biohazardous waste in a laboratory setting.
General Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, a quantitative data table on disposal-related parameters (e.g., LD50, environmental toxicity) cannot be provided at this time. Researchers are strongly advised to consult the manufacturer or supplier for a comprehensive SDS.
Experimental Protocol: this compound Waste Disposal
This protocol outlines the recommended procedures for the disposal of solid and liquid waste containing this compound.
Part 1: Disposal of Solid this compound Waste
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste. Include the date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound waste in the regular trash.
-
Part 2: Disposal of Liquid this compound Waste (e.g., DMSO solutions)
-
Waste Collection:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a dedicated, leak-proof, and chemically resistant container.
-
If the solvent is flammable (e.g., DMSO), use a container designed for flammable liquid waste.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical names of all contents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
-
Storage:
-
Store the sealed liquid waste container in a secondary containment bin to prevent spills. Store in a cool, dry, and well-ventilated area away from sources of ignition.
-
-
Disposal:
-
Contact your institution's EHS office for pickup and disposal of the chemical waste. Do not pour liquid this compound waste down the drain.
-
Part 3: Disposal of Potentially Biohazardous Waste
If this compound is used in experiments involving biological materials (e.g., cell cultures), the resulting waste may be considered biohazardous.
-
Decontamination:
-
Liquid biohazardous waste should be decontaminated using an appropriate method, such as treatment with a 10% bleach solution for a sufficient contact time (e.g., 30 minutes) or by autoclaving.[4]
-
Solid biohazardous waste (e.g., contaminated culture flasks, plates) should be collected in biohazard bags and autoclaved.
-
-
Post-Decontamination Disposal:
-
After decontamination, the waste may still need to be disposed of as chemical waste due to the presence of this compound. Consult your institution's EHS guidelines to determine the proper final disposal route for decontaminated chemical-containing waste. In many cases, it will still require incineration.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) for complete and accurate guidance.
References
- 1. This compound | VEGFR-3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Personal protective equipment for handling EVT801
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling the selective VEGFR-3 inhibitor, EVT801, in a laboratory setting. The information herein is intended to supplement, not replace, formal safety training and institutional protocols. Researchers, scientists, and drug development professionals should use this guide as a procedural resource for the safe handling, storage, and disposal of this compound.
Compound Information and Quantitative Data
This compound is an orally active and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). It has been shown to inhibit tumor angiogenesis and lymphangiogenesis. The following tables summarize key quantitative data for this compound.
| Chemical Properties | |
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 367.41 g/mol |
| CAS Number | 1412453-70-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Biological Activity (IC₅₀ Values) | |
| VEGFR-3 | 11 nM (cell-free), 39 nM (in HEK293 cells)[1] |
| VEGFR-1 | 2130 nM (in HEK293 cells)[1] |
| VEGFR-2 | 260 nM (in HEK293 cells)[1] |
| VEGF-C induced hLMVEC proliferation | 15 nM[1] |
| VEGF-D induced hLMVEC proliferation | 8 nM[1] |
| VEGF-A induced hLMVEC proliferation | 155 nM[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Disclaimer: No official Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on general best practices for handling potent, biologically active small molecule compounds in a research laboratory. A formal risk assessment should be conducted by a qualified safety professional at your institution.
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
As a potent kinase inhibitor, it may have off-target effects and could be harmful if inhaled, ingested, or absorbed through the skin.
-
Clinical trials have reported that this compound was generally well-tolerated in humans, with most toxicities being mild to moderate and transient in nature.[2][3][4] However, these observations were in a controlled clinical setting with specific dosing regimens.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory. |
| Skin and Body Protection | A laboratory coat must be worn. Consider additional protection such as disposable sleeves for larger quantities. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of fine particles. |
Operational Plan for Handling and Storage
Engineering Controls
-
Weighing and Aliquoting: All handling of the solid form of this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: Preparation of stock solutions and dilutions should also be conducted in a chemical fume hood.
Storage
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.
-
Solutions: Store stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a sterile, chemically-resistant microcentrifuge tube or vial inside a ventilated balance enclosure.
-
Weighing: Carefully weigh the desired amount of this compound solid into the tared container. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.367 mg of this compound.
-
Solubilization: In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the solid. Using the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 40°C) may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of VEGFR-3 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors - Evotec [evotec.com]
- 3. kaziatherapeutics.com [kaziatherapeutics.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor this compound in Combination with Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
